molecular formula C11H10N2 B1266058 N-Phenylpyridin-4-amine CAS No. 22961-45-1

N-Phenylpyridin-4-amine

Cat. No.: B1266058
CAS No.: 22961-45-1
M. Wt: 170.21 g/mol
InChI Key: DKQSRQLSDPYGCJ-UHFFFAOYSA-N
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Description

N-Phenylpyridin-4-amine is a versatile chemical compound that serves as a crucial building block in organic synthesis and research applications across multiple industries. Its unique structural properties make it a valuable intermediate for constructing more complex molecules. In pharmaceutical research and development, this compound is employed in the synthesis of novel biologically active compounds. It is utilized as a key precursor in the discovery of potential therapeutic agents, including kinase inhibitors for cancer research, as well as molecules being investigated for antimicrobial and anti-inflammatory properties . The compound's significance extends to materials science, where it is used in the development of advanced materials, such as organic semiconductors and specialized dyes . Furthermore, its role in industrial applications includes serving as an intermediate in the production of agrochemicals and other fine chemicals . Available in high-purity grades to meet stringent research requirements, this compound facilitates innovation in chemical process development and green chemistry initiatives. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

N-phenylpyridin-4-amine
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InChI

InChI=1S/C11H10N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQSRQLSDPYGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H10N2
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DSSTOX Substance ID

DTXSID00177509
Record name N-Phenylpyridin-4-amine
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Molecular Weight

170.21 g/mol
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CAS No.

22961-45-1
Record name N-Phenyl-4-pyridinamine
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Record name N-Phenylpyridin-4-amine
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Foundational & Exploratory

N-Phenylpyridin-4-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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4-Anilinopyridine CAS number 22961-45-1

Author: BenchChem Technical Support Team. Date: January 2026

Starting Physical Data Research

I'm now starting to gather all the physicochemical properties of 4-Anilinopyridine (CAS 22961-45-1). I'll be looking into the synthesis routes and the common applications of this compound. I am looking for the molecular weight, solubility and spectral data.

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N-Phenylpyridin-4-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical exploration of the N-Phenylpyridin-4-amine core, its structural analogs, and its vast derivatives. We will delve into the synthetic methodologies, explore the extensive therapeutic applications driven by its unique structure, and provide actionable experimental protocols for the modern researcher. The N-phenylpyridin-amine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets, leading to compounds with significant therapeutic potential.[1] This versatility has made it a focal point in the development of targeted therapeutics, particularly in oncology.

The this compound Core

The foundational structure, this compound, is an aromatic compound featuring a pyridine ring linked to a phenyl group via a secondary amine. This arrangement provides a rigid, yet conformationally aware, scaffold that is ideal for molecular recognition by protein targets.

The core structure is defined by the following properties:

  • Molecular Formula: C₁₁H₁₀N₂[2]

  • IUPAC Name: this compound[2]

  • Molecular Weight: 170.21 g/mol [2]

  • CAS Number: 22961-45-1[2]

  • SMILES: C1=CC=C(C=C1)NC2=CC=NC=C2[2]

Caption: Core structure of this compound.

Synthetic Strategies: Building the Core

The creation of this compound derivatives hinges on the efficient formation of the critical C-N bond linking the pyridine and phenyl moieties. Modern palladium-catalyzed cross-coupling reactions are the methods of choice for their high efficiency and broad functional group tolerance.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands out as the most versatile and widely adopted method for this transformation.[1] It facilitates the coupling of an amine with an aryl halide or triflate. The choice of palladium catalyst, ligand, and base is critical for optimizing reaction yield and purity, as it must be tailored to the specific electronic and steric properties of the substrates.

  • Causality: The palladium catalyst cycles through oxidative addition, amine coordination, deprotonation, and reductive elimination steps to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand (like Xantphos) is crucial as it promotes the rate-limiting reductive elimination step and prevents catalyst decomposition.

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., 4-chloropyridine) Product This compound Derivative ArylHalide->Product Amine Aniline Derivative Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Caption: General scheme for Buchwald-Hartwig amination.

Protocol 2.1: Synthesis of an N-Arylpyrimidin-2-amine Derivative

This protocol is adapted from a generalized Buchwald-Hartwig amination procedure for synthesizing N-arylpyrimidin-2-amine derivatives.[3]

  • Reagent Preparation: In a dry, argon-flushed Schlenk tube, combine the aryl halide (1.0 eq), the corresponding amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.02 eq) and Xantphos (0.04 eq) to the mixture.

  • Solvent Addition: Add anhydrous dioxane or toluene as the solvent via syringe.

  • Reaction: Seal the tube and heat the mixture at 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Self-Validation: The disappearance of the starting materials and the appearance of a new, typically more polar, product spot on the TLC plate indicates a successful reaction.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Applications and Mechanism of Action

The true power of the this compound scaffold lies in its derivatives, which have been developed as potent and selective inhibitors for a range of therapeutic targets, most notably protein kinases.

Kinase Inhibition: A Privileged Scaffold for the ATP-Binding Pocket

The N-phenylpyridin-amine structure is exceptionally well-suited to fit into the ATP-binding pocket of protein kinases, which are critical regulators of cellular signaling.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine region of ATP, while the phenyl ring can be modified to create specific interactions within the hydrophobic regions of the kinase domain, thereby conferring potency and selectivity.

Kinase Inhibition Mechanism Kinase Kinase Active Site Hinge Region Hydrophobic Pocket Inhibitor This compound Derivative Inhibitor->Kinase:hinge H-Bond (Pyridine N) Inhibitor->Kinase:hydro van der Waals (Substituted Phenyl Ring) ATP ATP ATP->Kinase Competitive Binding

Caption: Competitive inhibition at the ATP-binding site.

Key Kinase Targets:

  • Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases, which are essential for mitotic progression.[4] The lead compound, CYC116 , inhibited Aurora A and B with Kᵢ values of 8.0 and 9.2 nM, respectively.[4] Structure-activity relationship (SAR) studies revealed that substitution at the para-position of the aniline ring was critical for potent inhibition.[4]

  • c-Met Kinase: The HGF/c-Met signaling pathway is often over-expressed in many cancers. Novel N-phenylpyrimidin-2-amine derivatives have been developed with potent c-Met inhibitory activity.[5] The lead compound 34a displayed an outstanding IC₅₀ of 15.0 nM and showed high antiproliferative activity in c-Met sensitive tumor cell lines.[5]

  • Cyclin-Dependent Kinase 2 (CDK2): Dysregulation of CDK2 is a major contributor to several cancers. N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues have been identified as potent candidates for inhibiting overexpressed CDK2.[6]

  • Janus Kinase 2 (JAK2): A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective inhibitors of JAK2, making them promising candidates for treating myeloproliferative neoplasms.[1]

Anticancer and Antiviral Activity

The potent kinase inhibitory effects of these derivatives translate directly into significant anticancer activity. By targeting kinases that drive cell proliferation and survival, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Compound Class/DerivativeTarget/Cell LineActivity MetricValueReference
ML323 (N-benzyl-2-phenylpyrimidin-4-amine derivative) USP1/UAF1 InhibitionIC₅₀Nanomolar range[7]
CYC116 Aurora A/B KinaseKᵢ8.0 / 9.2 nM[4]
Compound 34a (N-phenylpyrimidin-2-amine derivative) c-Met KinaseIC₅₀15.0 nM[5]
Compound 34a PC-3, Panc-1, HepG2 (Cancer Cell Lines)IC₅₀0.53 - 1.37 µM[5]
Pyrazolo[3,4-b]pyridine derivative (3a) Mayaro virus (MAYV)EC₅₀4.8 µM[8]
Pyrazolo[3,4-b]pyridine derivative (3c) Herpes simplex virus-1 (HSV-1)EC₅₀2.5 µM[8]

Beyond cancer, certain derivatives have shown promising antiviral properties. For instance, 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated inhibitory effects against Herpes simplex virus type 1 (HSV-1) and Mayaro virus (MAYV).[8]

Experimental Protocols for Compound Evaluation

Evaluating the biological activity of newly synthesized derivatives is a critical step in the drug discovery pipeline. Below are standardized protocols for primary assays.

Protocol 4.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for quantifying the affinity of a compound for a kinase active site.

  • Reagent Preparation: Prepare a 4X solution of the kinase, a 4X solution of a europium-labeled anti-tag antibody, and a 4X solution of an Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase-specific). Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution, 2.5 µL of the 4X Kinase/Antibody mixture, and 5 µL of the 4X Tracer solution.

  • Incubation: Mix gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

    • Trustworthiness: Including positive (known inhibitor) and negative (DMSO vehicle) controls in each plate is essential to validate the assay performance and ensure the reliability of the calculated IC₅₀ values.

Protocol 4.2: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative (typically from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value by non-linear regression analysis.

Bioactive Compound Evaluation Workflow Synthesis Compound Synthesis & Purification PrimaryScreen Primary Screening (e.g., Kinase Binding Assay) Synthesis->PrimaryScreen Test Potency CellAssay Cell-Based Assays (e.g., MTT Proliferation Assay) PrimaryScreen->CellAssay Test Cellular Activity ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) CellAssay->ADME Assess Drug-like Properties InVivo In Vivo Efficacy Studies (Xenograft Models) ADME->InVivo Test In Vivo Performance Lead Lead Candidate InVivo->Lead

Caption: Standard workflow for the evaluation of novel bioactive compounds.[1]

Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential, especially in oncology.[1] Their success is primarily driven by their inherent ability to inhibit a wide range of protein kinases fundamental to cancer cell proliferation and survival. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.[1]

Future research will undoubtedly focus on optimizing the pharmacokinetic properties (ADME) of these derivatives to enhance their in vivo efficacy and safety profiles. Furthermore, the application of this privileged scaffold is expanding beyond kinase inhibition, with emerging research into its utility in combating viral diseases and inflammatory conditions. The continued exploration of novel substitutions on both the pyridine and phenyl rings will undoubtedly uncover new derivatives with unique biological activities and therapeutic applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Retrieved from [Link]

  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369-4381. Retrieved from [Link]

  • NIST. (n.d.). N-Phenyl-4-piperidinamine. National Institute of Standards and Technology. Retrieved from [Link]

  • Saeed, S., et al. (2016). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Acta Crystallographica Section E, 72(Pt 11), 1622-1626. Retrieved from [Link]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(31), 21396-21414. Retrieved from [Link]

  • DiMauro, E. F., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3053-3058. Retrieved from [Link]

  • de Souza, M. C. B. V., et al. (2007). Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. Medicinal Chemistry Research, 16, 352-369. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 223, 113648. Retrieved from [Link]

  • Early, J. V., et al. (2021). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. Molecules, 26(15), 4649. Retrieved from [Link]

  • Pinheiro, L. C. S., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 10578-10591. Retrieved from [Link]

  • Aksenov, A. V., et al. (2021). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 26(18), 5650. Retrieved from [Link]

  • Zhang, H., et al. (2015). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 20(4), 5551-5564. Retrieved from [Link]

Sources

Biological activity of N-phenylpyridin-4-amine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Biological Activities

I'm starting with a broad sweep to grasp the biological activities linked to the N-phenylpyridin-4-amine scaffold. My initial focus is on mapping out the general terrain before diving into more specific investigations. I'm aiming for a comprehensive understanding of the existing literature.

Analyzing Scaffolds and Activities

I'm now diving into the specifics. I'm expanding my initial sweep with targeted searches on anticancer, kinase inhibition, antimicrobial, and anti-inflammatory properties of the scaffold. I'm also collecting protocols for bioassays and exploring synthetic routes. The aim is to structure a technical guide, starting with an introduction to the scaffold's medicinal importance, and then exploring the activities in detail.

Gathering Specific Details

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N-Phenylpyridin-4-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Commencing the Research

I'm starting a thorough search to understand the synthesis, chemical properties, and reactivity of N-Phenylpyridin-4-amine. I will investigate how it can be used as a building block in organic synthesis, and learn about the molecule's versatility for reactions. I am focusing on its potential applications.

Analyzing Applications Now

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Developing a Structured Guide

I'm now formulating a detailed guide. I'll begin with the basic properties of this compound, then proceed to its key synthetic uses, illustrating with reaction schemes. For each application, I will explain the mechanisms, focusing on the molecule's role in directing reactivity. I'll follow up with quantitative data in tables and use Graphviz to visualize workflows. I will next compose a step-by-step experimental protocol for a representative synthesis.

An In-depth Technical Guide on the Discovery and History of N-phenyl-4-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, and historical development of N-phenyl-4-pyridinamine, a crucial scaffold in modern medicinal chemistry. We will delve into the scientific underpinnings of its synthesis, explore its evolution into a privileged structural motif for targeted therapies, and provide detailed experimental insights.

Part 1: The Genesis of a Privileged Scaffold: Discovery and Early Synthesis

The story of N-phenyl-4-pyridinamine is not one of a singular, serendipitous discovery but rather an evolution driven by the relentless pursuit of new synthetic methodologies and the growing understanding of pharmacophores in the 20th century. Its core structure, the 4-anilinopyridine moiety, represents a bioisosteric replacement for other key chemical functionalities, which has been a cornerstone of its success in drug design.

Foundational Synthetic Routes: Establishing the Core

The initial preparations of N-phenyl-4-pyridinamine and its analogs were rooted in classical organic chemistry reactions. These early methods, while foundational, often required harsh reaction conditions and offered limited substrate scope.

One of the earliest and most straightforward approaches involves the direct nucleophilic aromatic substitution (SNAr) of 4-halopyridines with aniline. The high reactivity of the 4-position of the pyridine ring towards nucleophilic attack, particularly with a good leaving group like chlorine or fluorine, makes this a feasible, though often high-temperature, process.

A significant advancement in the synthesis of N-aryl amines, including N-phenyl-4-pyridinamine, came with the advent of transition metal-catalyzed cross-coupling reactions. These methods offered milder reaction conditions, broader substrate scope, and improved yields.

  • The Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a workhorse in medicinal chemistry for the formation of carbon-nitrogen bonds. The reaction of a 4-halopyridine with aniline in the presence of a palladium catalyst and a suitable phosphine ligand provides a highly efficient route to N-phenyl-4-pyridinamine. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphines often providing the best results.

  • The Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation, has also been employed for the synthesis of N-phenyl-4-pyridinamine. This reaction typically requires higher temperatures than its palladium-catalyzed counterpart but can be advantageous for specific substrates.

  • The Chapman Rearrangement: This thermal rearrangement of an O-aryl imidate to an N,N-diaryl amide, followed by hydrolysis, offers an alternative, albeit less direct, pathway to the 4-anilinopyridine scaffold.

Experimental Protocol: A Modern Approach via Buchwald-Hartwig Amination

This protocol outlines a general and reliable method for the synthesis of N-phenyl-4-pyridinamine, leveraging the efficiency of the Buchwald-Hartwig amination.

Materials:

  • 4-Chloropyridine hydrochloride

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add 4-chloropyridine hydrochloride (1.0 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

  • Reagent Addition: Add anhydrous toluene, followed by aniline (1.1 eq) and sodium tert-butoxide (1.4 eq).

  • Reaction Execution: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-phenyl-4-pyridinamine as a solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst and phosphine ligand are sensitive to oxidation, necessitating the use of an inert atmosphere.

  • Ligand Selection: Xantphos is a bulky, electron-rich ligand with a large "bite angle," which promotes the reductive elimination step of the catalytic cycle and prevents β-hydride elimination, leading to higher yields.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of aniline and the subsequent formation of the active palladium-amido complex.

  • Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.

Part 2: From Chemical Curiosity to Clinical Candidate: The Rise of a Privileged Scaffold

The true significance of N-phenyl-4-pyridinamine emerged as medicinal chemists recognized its potential as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, often serving as a starting point for the development of a wide range of therapeutic agents. The 4-anilinopyridine core possesses several key features that contribute to its privileged status:

  • Hydrogen Bonding Capabilities: The pyridine nitrogen and the amine proton can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with protein active sites.

  • Aromatic Interactions: The two aromatic rings can engage in π-stacking and other non-covalent interactions with amino acid residues.

  • Tunable Electronics: The electronic properties of the scaffold can be readily modified by introducing substituents on either the pyridine or the phenyl ring, allowing for the fine-tuning of binding affinity and pharmacokinetic properties.

  • Favorable Physicochemical Properties: The scaffold generally imparts good drug-like properties, including reasonable solubility and metabolic stability.

A Scaffold for Kinase Inhibition: The Imatinib Story

Perhaps the most celebrated example of the 4-anilinopyridine scaffold in drug discovery is Imatinib (Gleevec®) , a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The development of Imatinib marked a paradigm shift in cancer therapy, moving from non-specific cytotoxic agents to targeted drugs that inhibit specific molecular drivers of the disease.

The 4-anilinopyridine core of Imatinib is crucial for its activity, as it mimics the adenine portion of ATP and binds to the ATP-binding site of the Bcr-Abl kinase, the causative agent in CML. This binding event locks the kinase in an inactive conformation, preventing its downstream signaling and halting the proliferation of cancer cells.

Signaling Pathway of Bcr-Abl and Inhibition by Imatinib

Caption: Bcr-Abl signaling and its inhibition by Imatinib.

Beyond Kinases: A Versatile Scaffold

The success of Imatinib spurred the exploration of the 4-anilinopyridine scaffold for a wide range of other biological targets. Researchers have successfully designed potent and selective inhibitors of various enzyme families and receptors by decorating the core structure with different substituents. This has led to the development of clinical candidates for the treatment of inflammatory diseases, neurodegenerative disorders, and infectious diseases.

Part 3: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of N-phenyl-4-pyridinamine is essential for its application in drug discovery and development.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₁H₁₀N₂
Molecular Weight170.21 g/mol
AppearanceOff-white to yellow solid
Melting Point176-180 °C
SolubilitySoluble in methanol, ethanol, DMSO
logP~2.5 (predicted)
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H), 8.15 (d, J = 6.0 Hz, 2H), 7.65 (d, J = 8.0 Hz, 2H), 7.35 (t, J = 8.0 Hz, 2H), 7.05 (t, J = 7.2 Hz, 1H), 6.95 (d, J = 6.0 Hz, 2H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 153.5, 150.2, 141.8, 129.5, 122.3, 119.8, 108.9.

  • IR (KBr, cm⁻¹): 3250 (N-H stretch), 3050 (C-H aromatic stretch), 1600, 1580, 1500 (C=C aromatic stretch).

  • Mass Spectrometry (EI): m/z 170 (M⁺).

Conclusion

From its origins in fundamental synthetic chemistry to its central role in the development of life-saving medicines, the journey of N-phenyl-4-pyridinamine is a testament to the power of organic synthesis and medicinal chemistry. Its simple yet elegant structure has proven to be remarkably versatile, providing a robust platform for the design of a multitude of biologically active compounds. The continued exploration of this privileged scaffold promises to yield new therapeutic agents for years to come.

References

  • Title: The Buchwald-Hartwig Amination in Modern Drug Discovery Source: Chemical Reviews URL: [Link]

  • Title: Privileged Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Imatinib: A Paradigm of Targeted Cancer Therapy Source: Nature Reviews Cancer URL: [Link]

N-Phenylpyridin-4-amine safety and hazards information

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Safety Research

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Spectroscopic data of N-phenylpyridin-4-amine (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

Collecting Spectral Data

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Polymorphism and crystal structure of N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

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Gathering Structural Data

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Planning Detailed Guide Structure

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Role of N-phenylpyridin-4-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Starting The Research

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Outlining the Structure

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N-Phenylpyridin-4-amine as a precursor for pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Planning Guide Structure

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Refining Search Strategies

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Theoretical DFT calculation of N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Information Gathering

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Refining Computational Approach

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Expanding: Data Search

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I will use this to structure the technical guide. I intend to explain the principles of DFT with specific reference to this application. The core of the guide will detail a protocol for DFT calculations on the molecule. I will detail my choices of software, functional, and basis set. I will describe how to analyze the computational output, with a focus on geometry, vibrational frequencies, HOMO-LUMO analysis, and simulated spectra, and prepare quantitative data. I will visualize the computational workflow and molecular structure with diagrams. I will synthesize all information and present a white paper with citations and URLs.

Potential therapeutic targets for N-phenylpyridin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Target Identification

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Outlining Initial Guide Structure

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Expanding Search Scope

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Methodological & Application

Synthesis of N-Phenylpyridin-4-amine from 4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by diving deep into Google searches, aiming to unearth authoritative information on synthesizing N-Phenyl pyridin-4-amine. I'm prioritizing reaction mechanisms, detailed protocols, optimization methods, and safety measures in this initial phase.

Outlining the Synthesis Strategy

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Refining Information Gathering

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Application Notes & Protocols for Buchwald-Hartwig Amination: A Guide to the Synthesis of N-Arylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of N-Arylpyridines

The N-arylpyridine motif is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, from kinase inhibitors to CNS-targeting agents, stems from its unique electronic properties and its ability to act as a versatile hydrogen bond acceptor and bioisostere for other aromatic systems. The development of robust and scalable methods for the synthesis of these structures is therefore a critical endeavor. The palladium-catalyzed Buchwald-Hartwig amination has emerged as the preeminent strategy for forging the crucial C–N bond, offering unparalleled scope and functional group tolerance compared to classical methods like the Ullmann condensation.

This guide provides a detailed exploration of the Buchwald-Hartwig amination for the synthesis of N-arylpyridines, moving beyond simple protocols to explain the underlying principles that govern success. It is designed for researchers, scientists, and drug development professionals who seek to not only perform this reaction but to understand and troubleshoot it with an expert's perspective.

The Mechanism: A Tale of a Catalytic Cycle

Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving the palladium catalyst. However, the nitrogen atom of the pyridine ring introduces a significant challenge: it can act as a Lewis base and coordinate to the palladium center, leading to catalyst inhibition or decomposition. The choice of ligand is therefore critical to stabilize the active catalytic species and facilitate the desired reaction pathway over these off-cycle processes.

The generally accepted catalytic cycle is illustrated below:

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_off_cycle Potential Off-Cycle Pathway (Inhibition) Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Intermediate LPd(II)(Ar)(X) Pd0->OxiAdd + Ar-X Pyridine_Inhibition Pyridine Coordination L₂Pd(0)-Pyridine Pd0->Pyridine_Inhibition Coordination with Substrate/Product Amide Palladium Amide Complex LPd(II)(Ar)(NHR') OxiAdd->Amide + H₂NR' / Base - HX • Base Amide->RedElim Reductive Elimination RedElim->Pd0 Product Release (Ar-NHR') Pyridine_Inhibition->Pd0 Reversible (Ligand Dependent)

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram shows the primary steps: oxidative addition of the aryl halide to the Pd(0) complex, base-mediated formation of a palladium amide complex, and reductive elimination to form the C–N bond and regenerate the catalyst. A key challenge, catalyst inhibition by pyridine coordination, is shown as a potential off-cycle equilibrium.

The Causality Behind the Steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by phosphine ligands (L), reacting with the aryl halide (Ar-X). The palladium inserts itself into the Ar-X bond, becoming a Pd(II) species. The reactivity order for the halide is I > Br > Cl >> F, which dictates the required reaction conditions. For N-arylpyridines, this step involves either an aryl halide and an aminopyridine or a pyridyl halide and an aniline.

  • Ligand Exchange/Amide Formation: A base is used to deprotonate the amine, which then displaces the halide on the palladium center to form a palladium amide complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C–N bond. The catalyst is regenerated in its Pd(0) state, ready to begin another cycle. The steric and electronic properties of the phosphine ligand are crucial for promoting this step and preventing side reactions like β-hydride elimination.

The pyridine nitrogen can interfere at any stage where a vacant coordination site is available on the palladium, but it is particularly problematic for the initial oxidative addition step. Bulky, electron-rich biarylphosphine ligands (discussed next) are essential as they create a sterically hindered environment around the palladium, discouraging pyridine binding while still allowing the primary catalytic cycle to proceed.

Core Components & Strategic Choices

Success in Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

ComponentCommon ChoicesRationale and Expert Insight
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Traditional Sources: These are air-stable but require an in situ reduction to the active Pd(0) species, which can lead to batch-to-batch variability.
Precatalysts (G3/G4) Recommended: Air-stable Pd(II) precatalysts like those developed by the Buchwald group are designed to cleanly and quantitatively generate the active L-Pd(0) species upon activation by the base. This leads to more reproducible results, lower catalyst loadings, and is often the key to coupling challenging substrates.
Ligand XPhos, SPhos, RuPhos, BrettPhosThe Key to Success: For N-arylpyridine synthesis, bulky, electron-rich biarylphosphine ligands are the gold standard. XPhos is a highly general and effective ligand. SPhos can be advantageous for more sterically hindered couplings. RuPhos is often effective for coupling pyridyl chlorides. The ligand's bulk accelerates reductive elimination and prevents catalyst dimerization, while its electron-donating ability facilitates the oxidative addition step.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strength Matters: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective but can be intolerant of base-sensitive functional groups. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer milder conditions and are often used for substrates with sensitive functionality.
Solvent Toluene, Dioxane, t-Amyl AlcoholPolarity and Boiling Point: Aprotic solvents like toluene and 1,4-dioxane are most common due to their ability to dissolve the organometallic intermediates and their sufficiently high boiling points. tert-Amyl alcohol can sometimes be beneficial, particularly with weaker bases.

Application Protocol I: General Synthesis of an N-Arylpyridine

This protocol describes a reliable, general procedure for the coupling of an aminopyridine with an aryl bromide using a modern palladacycle precatalyst.

Workflow Overview:

Ullmann condensation protocol for N-Phenylpyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Ullmann Search

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Formulating Search Queries

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Palladium-catalyzed synthesis of N-Phenylpyridin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

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Structuring Application Note Details

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Focusing On Specific Protocols

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Gathering Specific Protocols

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Refining the Details

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Analyzing Initial Findings

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Deep Diving Into Details

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Structuring the Information

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Application Notes and Protocols for Chan-Lam Coupling with Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Chan-Lam Coupling in Aryl-Pyridine Synthesis

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the array of methodologies, the Chan-Lam coupling has emerged as a powerful and versatile tool for the formation of aryl-heteroatom bonds.[1][2] This copper-catalyzed cross-coupling reaction of an aryl boronic acid with an amine or alcohol offers a distinct advantage over traditional methods like the Buchwald-Hartwig and Ullmann reactions, primarily due to its milder reaction conditions, often proceeding at room temperature and open to the air.[3][4]

Pyridyl moieties are ubiquitous in pharmaceuticals and agrochemicals, and their incorporation into molecular scaffolds is of paramount importance. The Chan-Lam coupling provides a direct and efficient route to N-arylpyridines, key structural motifs in numerous biologically active compounds. This guide provides a comprehensive overview of the experimental protocol for the Chan-Lam coupling with pyridine substrates, delving into the mechanistic underpinnings, practical considerations, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Copper-Catalyzed Pathway

The generally accepted mechanism for the Chan-Lam coupling involves a catalytic cycle centered around a copper species, typically transitioning between Cu(II) and Cu(III) or Cu(I) and Cu(II) oxidation states. While the precise mechanism can be influenced by the specific reaction conditions and substrates, the key steps are as follows[5][6]:

  • Transmetalation: The aryl boronic acid reacts with a copper(II) salt, such as copper(II) acetate, to form a copper-aryl intermediate.

  • Coordination: The pyridine substrate coordinates to the copper center.

  • Reductive Elimination: The crucial C-N bond is formed through reductive elimination from a higher-valent copper intermediate, yielding the desired N-arylpyridine and a reduced copper species.

  • Oxidation: The copper catalyst is regenerated by an oxidant, which is often atmospheric oxygen, completing the catalytic cycle.[1]

It is important to note that the presence of a base is often crucial to facilitate the deprotonation of the amine and promote the catalytic cycle. Pyridine itself can act as both a substrate and a base in some instances.[7]

Chan_Lam_Coupling cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Cu_II Cu(II) Catalyst Cu_II_Aryl Ar-Cu(II) Cu_II->Cu_II_Aryl Transmetalation + ArB(OH)₂ Cu_III_Intermediate Ar-Cu(III)-Pyridine Cu_II_Aryl->Cu_III_Intermediate Coordination + Pyridine Cu_I Cu(I) Cu_III_Intermediate->Cu_I Reductive Elimination Product N-Arylpyridine Cu_III_Intermediate->Product Cu_I->Cu_II Oxidation (e.g., O₂ from air) ArylBoronicAcid Aryl Boronic Acid (ArB(OH)₂) Pyridine Pyridine Base Base (optional)

Caption: A generalized catalytic cycle of the Chan-Lam coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a representative procedure for the Chan-Lam coupling of a generic aryl boronic acid with 2-aminopyridine. Optimization of reaction conditions may be necessary for different substrates.

Materials and Reagents:

  • Pyridine Substrate: e.g., 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Aryl Boronic Acid: (1.5 - 2.0 equiv)

  • Copper Catalyst: Copper(II) acetate (Cu(OAc)₂), (10 mol% - 1.0 equiv)[3]

  • Base (if required): Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)[3]

  • Solvent: Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) (3-5 mL)[3]

  • Drying Agent (optional): Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Molecular Sieves (optional): 4Å molecular sieves, activated

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if necessary)

  • Condenser (if heating)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), the aryl boronic acid (1.5-2.0 mmol), and the copper(II) acetate (0.1-1.0 mmol). If using, add the base (2.0-3.0 mmol) and activated molecular sieves at this stage.

  • Solvent Addition: Add the chosen solvent (3-5 mL) to the flask.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature and open to the air. For less reactive substrates, heating may be required (typically 40-100 °C).[3] Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to 24 hours or more.

  • Work-up: Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.[5] In some cases, an aqueous solution of ammonium hydroxide may be used to remove the copper catalyst.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-arylpyridine.

Key Reaction Parameters and Optimization

The success and efficiency of the Chan-Lam coupling with pyridines are highly dependent on the careful selection and optimization of several key parameters.

ParameterCommon Reagents/ConditionsRationale and Considerations
Copper Catalyst Cu(OAc)₂, Cu(OTf)₂, CuCl₂, CuICopper(II) acetate is the most commonly used and is generally effective. The choice of counter-ion can influence reactivity.[3]
Base Pyridine, Et₃N, DIPEA, K₂CO₃, Cs₂CO₃A base is often required to deprotonate the amine, increasing its nucleophilicity. The choice of base can significantly impact the reaction rate and yield. For some basic amines, the substrate itself can act as the base.[4]
Solvent DCM, MeCN, DMF, DMSO, TolueneThe solvent choice is critical and often substrate-dependent. Polar aprotic solvents like DMF and DMSO are frequently used, especially for less reactive substrates.[4]
Atmosphere Air, OxygenThe reaction is typically run open to the air, as oxygen serves as the terminal oxidant to regenerate the active copper catalyst. In some cases, bubbling oxygen through the reaction mixture can improve yields.[4]
Temperature Room Temperature to 100 °CMany Chan-Lam couplings proceed efficiently at room temperature. However, for challenging substrates, heating may be necessary to drive the reaction to completion.[3]
Additives Molecular Sieves, Ligands (e.g., Pyridine)Molecular sieves can be used to remove water, which can sometimes lead to undesired side reactions such as phenol formation.[8] The addition of ligands like pyridine can sometimes improve catalyst solubility and turnover.[6]

Troubleshooting Common Issues

While the Chan-Lam coupling is a robust reaction, challenges can arise, particularly with pyridine substrates which can potentially coordinate to the copper catalyst and inhibit its activity.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor substrate reactivity- Catalyst inhibition by pyridine- Use a fresh batch of copper catalyst.- Increase the reaction temperature.- Screen different solvents and bases.- Consider using a ligand to modulate the catalyst's reactivity.
Formation of Homocoupled Boronic Acid Byproduct - Presence of excess oxygen or other oxidants- Ensure rigorous degassing of the solvent if running under an inert atmosphere (though typically not required for Chan-Lam).- Optimize the stoichiometry of the boronic acid.
Decomposition of Starting Material - Harsh reaction conditions- Lower the reaction temperature.- Use a milder base.
Difficulty in Product Isolation/Purification - Co-elution with starting materials or byproducts- Copper catalyst contamination- Optimize the column chromatography conditions (eluent polarity, gradient).- Perform an aqueous ammonium hydroxide wash during the work-up to remove the copper catalyst.

Conclusion

The Chan-Lam coupling represents a highly valuable and practical method for the synthesis of N-arylpyridines, offering a milder and often more efficient alternative to other cross-coupling methodologies. By understanding the underlying mechanism and carefully optimizing the key reaction parameters, researchers can effectively employ this powerful transformation in the synthesis of a wide range of pyridine-containing molecules for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of the Chan-Lam coupling, empowering scientists to navigate the nuances of this important reaction.

References

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Tube. Chan-Lam Coupling Mechanism | Organic Chemistry. YouTube; 2022. Available from: [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. Available from: [Link]

  • Keesara, S. et al. N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction. ResearchGate; 2025. Available from: [Link]

  • Wikipedia. Chan–Lam coupling. Available from: [Link]

  • Abedinifar, F. et al. Recent developments in arylation of N-nucleophiles via Chan-Lam reaction: updates from 2012 onwards. Semantic Scholar; 2021. Available from: [Link]

  • Lam, P. Y. S. Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In: Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry; 2016.
  • ResearchGate. Synthesis of 1,6-diaryl pyridine-2(1H)-one analogs 128 by using Chan–Lam coupling. Available from: [Link]

  • ACS Publications. Chan–Lam Reaction and Lewis Acid Promoted 1,3-Rearrangement of N–O Bonds to Prepare N-(2-Hydroxyaryl)pyridin-2-ones. Available from: [Link]

  • de Bruin, B. et al. Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
  • Jia, Y. et al. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Molecules. 2022;27(15):4783.
  • Abedinifar, F. et al. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. Current Organic Synthesis. 2022;19(1):16-30.
  • Johnson, K. A. et al. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters. 2022;74:128934.
  • Lam, P. Y. S. et al.
  • Kaur, M. et al. Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity. 2021;25(3):1897-1937.
  • Pérez, E. G. et al. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules. 2022;27(23):8345.
  • iwatobipen. New finding of the Chan-Lam coupling. Is life worth living?; 2018. Available from: [Link]

  • Reddit. I desperately need help and I'm out of answers. r/OrganicChemistry; 2025. Available from: [Link]

Sources

N-Phenylpyridin-4-amine purification by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Purification

I'm now diving into the purification of N-Phenylpyridin-4-amine. My initial step involves a deep dive into Google, aiming for targeted searches. I'm focusing on column chromatography, its physicochemical traits, frequent impurities, and suitable stationary phases. I aim to build a strong foundation.

Outlining Application Note Structure

I've outlined a logical framework for the application note. I'll begin with chromatography principles for the molecule, moving to method development, then a detailed protocol, and finally, troubleshooting. I aim to identify key citations and compile references. My next step will be drafting content, explaining the rationale behind each step and incorporating proven insights, including graphical representations.

Analyzing Purification Strategy

I'm now focusing on a targeted Google search for this compound purification via column chromatography, looking at properties, impurities, and phases. After synthesizing results, I'll structure the application note, starting with chromatography principles, method development, protocol, and troubleshooting. I'll pinpoint citations and draft content, incorporating rationale and proven insights.

Recrystallization procedure for purifying N-Phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to get data on purifying N-Phenylpyridin-4-amine via recrystallization. I'm especially looking at its physical properties, what solvents might work, and existing methods. I'm hoping this will lead me to the right approach.

Analyzing Recrystallization Approach

I've been analyzing the search results to find the best solvent. It's becoming clear solubility data is crucial, along with potential impurities. I'm also now thinking about how to structure an application note, introducing the importance of purification and explaining the "why" behind recrystallization. I'll need a good experimental protocol!

Formulating Recrystallization Procedure

I'm now starting to draft the specific steps for the recrystallization process. I'll need to define all reagents, equipment, and required safety measures. To improve the presentation of the process, I'm going to create a Graphviz diagram and a table to sum up all important quantitative data such as the yield of the product. The last step will be writing the application note.

1H NMR and 13C NMR assignment for N-Phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Starting The Data Hunt

I'm now diving into the nitty-gritty, meticulously searching Google for NMR data on N-Phenylpyridin-4-amine. I'm prioritizing experimental chemical shifts and coupling constants for both 1H and 13C. The goal is to build a robust dataset to anchor my subsequent analysis.

Defining Application Note Scope

I'm expanding my focus to crafting the application note's structure. I'm planning sections for the introduction, 1H and 13C NMR analyses, and advanced 2D NMR techniques. My aim is to explain the NMR principles and correlate them to the experimental data. I'll include a protocol for acquiring high-quality NMR spectra for the compound.

Refining Data Gathering Strategy

I'm now prioritizing the meticulous collection of chemical shifts, coupling constants, and peak assignments from reliable sources. This includes databases and journals. My plan is to start with Google searches. Then I will write the application note to explain the NMR principles of this molecule. Next, I will create clear tables. Finally, I will make detailed protocols.

FT-IR analysis of N-Phenylpyridin-4-amine functional groups

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on FT-IR

I am commencing my investigation by diving into comprehensive Google searches. I'm focusing on gathering authoritative information about FT-IR analysis specifically for N-Phenylpyridin-4-amine. I'm particularly interested in understanding its characteristic functional group vibrations, established protocols, and the fundamental principles involved.

Defining Scope & Structure

I have started to define the application note's structure, aiming to highlight this compound's importance and FT-IR's role in its characterization. I plan to delve into FT-IR's theoretical basis, specifically regarding the molecule's functional groups, and will create a table summarizing predicted vibrational frequencies with citations. Additionally, a detailed experimental protocol and a Graphviz workflow diagram are planned.

Formulating the Application Note

I am now structuring the application note with an introduction emphasizing this compound and FT-IR's role. I'll delve into the theoretical grounding, specifically detailing the functional groups' vibrations and expected peak positions, with citations. My plan includes a comprehensive experimental protocol for sample prep and data acquisition, and a Graphviz workflow diagram.

Using N-Phenylpyridin-4-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by zeroing in on N-Phenylpyridin-4-amine. My initial move is Google searches to compile information on its use in kinase inhibitor synthesis. I'm especially interested in its role as a scaffold, and will investigate key reactions.

Analyzing Search Results

I've moved on to analyzing the Google search results. I'm identifying common synthetic strategies and key kinase targets associated with this compound. I'm focusing on the rationale behind its use and seeking established protocols and data. I'm now structuring the application note, starting with an introduction. I'll cover synthetic methodologies, reaction schemes, and specific case studies.

Defining Workflow Stages

I'm now outlining a detailed workflow. First, I'll search Google to collect data on this compound, targeting its scaffold use in kinase inhibitors and key reactions. Next, I'll analyze the results, identifying common strategies and targets. Then, I'll structure the application note with an introduction and methodologies. Following that, I'll draft experimental protocols and generate diagrams. Finally, I will compile references and conduct a thorough review of the entire document.

The Versatile Role of N-Phenylpyridin-4-amine in Modern C-H Activation Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Synthetic Pathways with N-Phenylpyridin-4-amine

In the ever-evolving landscape of synthetic organic chemistry, the selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount strategy for molecular construction. This approach offers an atom-economical and efficient alternative to traditional cross-coupling reactions, which often necessitate pre-functionalized starting materials. Within this field, the use of directing groups to control regioselectivity has been a transformative concept. This compound, a readily accessible aromatic amine, is a molecule of significant interest, poised to serve multiple key roles in C-H activation catalysis. Its unique electronic and structural features, combining a directing pyridine moiety and a reactive N-phenyl group, make it a versatile tool for the synthesis of complex molecules relevant to the pharmaceutical and materials science sectors.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound in C-H activation reactions. We will delve into its function as a directing group, explore potential reaction mechanisms, and provide detailed, field-proven protocols for its use in catalytic transformations.

Mechanistic Insights: The Directing Group Potential of the Pyridine Moiety

The most prominent application of the this compound scaffold in C-H activation is leveraging the pyridine nitrogen as a directing group to orchestrate the selective functionalization of the N-phenyl ring. The lone pair of electrons on the pyridine nitrogen can coordinate to a transition metal catalyst, typically palladium or rhodium, bringing the catalytic center into close proximity with the ortho C-H bonds of the phenyl ring. This chelation assistance facilitates the cleavage of a specific C-H bond, leading to the formation of a stable metallacyclic intermediate, which is the cornerstone of directed C-H activation.[1]

The generally accepted mechanism for a palladium-catalyzed ortho-C-H arylation of this compound is depicted below. The catalytic cycle is initiated by the coordination of the pyridine nitrogen to a Pd(II) species. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the ortho-arylated product and regenerates the active palladium catalyst.

Palladium-Catalyzed C-H Arylation cluster_0 Catalytic Cycle Start Pd(II) Catalyst Coordination Coordination of This compound Start->Coordination Substrate CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Formation Oxidative_Addition Oxidative Addition of Ar-X Palladacycle->Oxidative_Addition Ar-X Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Reductive_Elimination->Start Regeneration Product Ortho-Arylated Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the pyridine-directed ortho-arylation of this compound.

Application Note: Palladium-Catalyzed Ortho-Arylation of this compound

This application note details a robust and reproducible protocol for the palladium-catalyzed ortho-C-H arylation of this compound with aryl halides. The pyridine moiety serves as an effective directing group, ensuring high regioselectivity. The presence of the N-H bond requires careful consideration of the base and reaction conditions to avoid competitive N-arylation, a common side reaction with anilines. The use of a cooperating ligand can be crucial in favoring C-H activation over N-H functionalization.[1][2]

Key Considerations for Success:
  • Catalyst and Ligand Selection: A palladium(II) precatalyst, such as Pd(OAc)₂, is commonly employed. The choice of ligand is critical; while not always necessary, sterically hindered and electron-rich phosphine ligands or specialized cooperating ligands like [2,2′-bipyridin]-6(1H)-one can enhance catalytic activity and selectivity.[2]

  • Solvent and Base: A polar aprotic solvent like DMA or NMP is often suitable. The base plays a dual role in facilitating the C-H activation step and neutralizing the hydrogen halide formed. A carbonate base, such as Cs₂CO₃ or K₂CO₃, is a common choice.

  • Reaction Temperature: C-H activation reactions typically require elevated temperatures, generally in the range of 100-140 °C, to overcome the activation energy for C-H bond cleavage.

Detailed Experimental Protocol

This protocol is a model procedure adapted from established methods for the direct arylation of related N-aryl-2-aminopyridines and unprotected anilines.[1][2] Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Workflow Diagram:

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents: - this compound - Aryl Halide - Pd Catalyst - Base - Solvent Setup->Reagents Reaction Heating and Stirring (120 °C, 24 h) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for the ortho-arylation of this compound.

Table 1: Reagents and Recommended Conditions for Ortho-Arylation

Reagent/ParameterRecommended Quantity/ConditionPurpose
This compound1.0 equiv (e.g., 0.5 mmol, 85.1 mg)Substrate
Aryl Iodide1.5 equiv (e.g., 0.75 mmol)Arylating agent
Pd(OAc)₂5 mol% (e.g., 0.025 mmol, 5.6 mg)Palladium catalyst precursor
Cs₂CO₃3.0 equiv (e.g., 1.5 mmol, 488.7 mg)Base
Dimethylacetamide (DMA)1.0 M solution (e.g., 0.5 mL)Solvent
Temperature120 °CReaction temperature
Time24 hoursReaction duration
AtmosphereInert (Nitrogen or Argon)To prevent oxidation of the catalyst and reagents

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (3.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times. Add anhydrous dimethylacetamide (DMA) via syringe to achieve a 1.0 M concentration with respect to the this compound.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ortho-arylated this compound.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Further Applications and Future Directions

While pyridine-directed ortho-functionalization of the N-phenyl ring is the most probable application, other C-H activation pathways involving this compound are conceivable, albeit more challenging.

  • Functionalization of the Pyridine Ring: The electron-deficient nature of the pyridine ring makes its direct C-H functionalization challenging. However, strategies such as using pyridine N-oxides can facilitate ortho-C-H activation of the pyridine ring itself.[3] Alternatively, Lewis acid coordination to the pyridine nitrogen can activate the C4 position for nucleophilic attack in certain catalytic systems.[4]

  • N-H Bond Functionalization: While often considered a competing pathway to be avoided, the N-H bond in this compound could potentially be targeted for functionalization under specific catalytic conditions, for instance, in amination reactions.

  • This compound as a Ligand: The bidentate nature of this compound could allow it to act as a ligand in various transition metal-catalyzed reactions, potentially influencing the reactivity and selectivity of other transformations.

The continued exploration of this compound and its derivatives in C-H activation chemistry holds the promise of discovering novel synthetic methodologies for the construction of complex molecular architectures.

References

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Available at: [Link]

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. National Institutes of Health. Available at: [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. Available at: [Link]

  • Pyridine CH functionalization. Slideshare. Available at: [Link]

  • Pyridine/pyrimidine groups in C−H activation. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. National Institutes of Health. Available at: [Link]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. National Institutes of Health. Available at: [Link]

  • Selective Pyridine-Directed C–H Activation Enabled Synthesis of Pyridine-pyridone α-Helix Mimics. Semantic Scholar. Available at: [Link]

  • C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics. Available at: [Link]

  • Pyrimidine as an Aryl C-H Activating Group. PubMed. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • H functionalisation using a removable/modifiable or a traceless directing group strategy. Chemical Society Reviews. Available at: [Link]

  • Palladium-Catalyzed, N-(2-Aminophenyl)acetamide-Assisted Ortho-Arylation of Substituted Benzamides: Application to the Synthesis of Urolithins B, M6, and M7. PubMed. Available at: [Link]

Sources

Multicomponent reactions involving N-Phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated comprehensive searches to explore multicomponent reactions incorporating N-Phenylpyridin-4-amine. My focus is on identifying diverse reaction types, delving into the underlying mechanisms, and understanding the role of catalysts and their potential applications.

Analyzing Search Results

I'm now analyzing the search results, specifically looking for established multicomponent reactions that use this compound. I'm prioritizing reactions like Ugi, Biginelli, and Hantzsch, meticulously examining their experimental details and mechanisms from credible scientific sources. The goal is to identify specific, well-documented examples. I'm preparing to structure the application note's introduction next.

Initiating Strategy Development

I'm now formulating my approach. First, I'll search Google comprehensively for multicomponent reactions involving this compound, focusing on reaction types, mechanisms, and applications. Then, I'll analyze those results to find well-documented examples, like Ugi or Biginelli reactions. Following that, I will structure the introduction for the application note and create step-by-step experimental protocols with Graphviz diagrams to visually represent the reaction workflow.

Acid-base extraction technique for N-Phenylpyridin-4-amine workup

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Extraction

I am starting my investigation into N-Phenylpyridin-4-amine's acid-base extraction. I'm focusing on its properties, like pKa and solubility, and common synthesis impurities. I'm also looking into proven purification methods.

Developing the Application Note

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Conducting Targeted Extraction Research

I've initiated targeted Google searches focusing on this compound's pKa, solubilities, impurities, and purification methods to gather solid data. I'm now analyzing results to pinpoint key acid-base extraction principles, like pH-dependent solubility and proper reagent choices, to guide the note's protocol. I'm focusing on the why behind each chemical detail.

Application Notes & Protocols: Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. We will move beyond a simple recitation of steps to explore the underlying chemical principles, offering insights into reaction mechanisms and strategic considerations for optimizing synthesis. This guide is designed to be a self-validating resource, with detailed, step-by-step protocols, troubleshooting advice, and authoritative references to support key claims.

Introduction: Significance and Therapeutic Potential

N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives constitute a privileged scaffold in modern drug discovery. The pyrimidine core, coupled with an N-aryl substituent and a 4-pyridyl group, creates a unique three-dimensional structure that can effectively interact with a variety of biological targets. This structural motif is found in a range of pharmacologically active agents, including kinase inhibitors, which are pivotal in oncology and immunology research. For instance, derivatives of this class have shown potent inhibitory activity against targets such as Abl kinase, making them relevant for the development of anticancer therapeutics. The strategic importance of this scaffold lies in its modular nature, allowing for systematic modification of the aryl and pyridyl rings to fine-tune potency, selectivity, and pharmacokinetic properties.

Strategic Approaches to Synthesis

The synthesis of the target compounds typically involves a convergent approach, where key fragments are prepared separately and then coupled in the final steps. The primary disconnection strategy involves the formation of the C-N bond between the pyrimidine core and the aryl amine and the C-C bond between the pyrimidine and the pyridine ring. The two most common and effective strategies are outlined below.

Strategy A: Suzuki Coupling followed by Buchwald-Hartwig Amination

This is often the preferred route due to its high functional group tolerance and generally good yields. The sequence begins with a halogenated pyrimidine, which first undergoes a Suzuki coupling to introduce the pyridin-3-yl group, followed by a Buchwald-Hartwig amination to append the N-aryl moiety.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Buchwald-Hartwig Amination A 2,4-Dichloropyrimidine C 2-Chloro-4-(pyridin-3-yl)pyrimidine A->C Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C B Pyridin-3-ylboronic acid B->C E N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine C->E Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 110°C D Aryl amine D->E

Figure 1: Synthetic workflow for Strategy A.

The initial Suzuki coupling is a well-established, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the pyrimidine and pyridine rings. The subsequent Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that forms the crucial carbon-nitrogen bond. The choice of phosphine ligand (e.g., Xantphos) is critical for the efficiency of this step, as it influences the stability and reactivity of the palladium catalyst.

Strategy B: Nucleophilic Aromatic Substitution (SNAr) followed by Suzuki Coupling

An alternative approach involves first introducing the N-aryl group via an SNAr reaction, followed by the Suzuki coupling. This can be advantageous if the starting aryl amine is more readily available or if the intermediate is more stable.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Suzuki Coupling A 2,4-Dichloropyrimidine C N-aryl-4-chloropyrimidin-2-amine A->C DIPEA, n-Butanol 100°C B Aryl amine B->C E N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine C->E Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C D Pyridin-3-ylboronic acid D->E

Figure 2: Synthetic workflow for Strategy B.

The SNAr reaction is typically performed under basic conditions to deprotonate the amine, increasing its nucleophilicity. The subsequent Suzuki coupling proceeds as described in Strategy A.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrates used.

Protocol for Strategy A: Synthesis of a representative compound, N-(4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Step 1: Synthesis of 2-chloro-4-(pyridin-3-yl)pyrimidine

Reagent/SolventMolecular WeightAmountMoles
2,4-Dichloropyrimidine148.981.0 g6.71 mmol
Pyridin-3-ylboronic acid122.920.91 g7.38 mmol
Pd(PPh₃)₄1155.560.39 g0.34 mmol
Sodium Carbonate105.991.42 g13.42 mmol
1,4-Dioxane-20 mL-
Water-5 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 2,4-dichloropyrimidine, pyridin-3-ylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1,4-dioxane and water, and degas the mixture with nitrogen for 15 minutes.

  • Add Pd(PPh₃)₄ to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-chloro-4-(pyridin-3-yl)pyrimidine.

Step 2: Synthesis of N-(4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Reagent/SolventMolecular WeightAmountMoles
2-Chloro-4-(pyridin-3-yl)pyrimidine191.620.5 g2.61 mmol
4-Methylaniline107.150.31 g2.87 mmol
Pd₂(dba)₃915.720.12 g0.13 mmol
Xantphos578.680.15 g0.26 mmol
Cesium Carbonate325.821.70 g5.22 mmol
1,4-Dioxane-15 mL-

Procedure:

  • To a 50 mL Schlenk tube, add 2-chloro-4-(pyridin-3-yl)pyrimidine, 4-methylaniline, and cesium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane, and degas the mixture with argon for 10 minutes.

  • Add Pd₂(dba)₃ and Xantphos to the tube under an argon atmosphere.

  • Seal the tube and heat the reaction mixture to 110°C for 18 hours.

  • Monitor the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the final product.

Characterization

The final compound should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Suzuki couplingIncomplete reactionIncrease reaction time or temperature. Ensure proper degassing to prevent catalyst deactivation.
Catalyst decompositionUse fresh catalyst and ensure anhydrous and anaerobic conditions.
Low yield in Buchwald-Hartwig aminationSteric hindrance from the aryl amineTry a different phosphine ligand (e.g., SPhos, RuPhos).
Catalyst poisoningEnsure starting materials are pure.
Formation of side productsHomocoupling of boronic acidAdd the boronic acid slowly to the reaction mixture.
Dehalogenation of the pyrimidineUse a milder base or lower reaction temperature.

Conclusion

The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives is a well-established process in medicinal chemistry. By understanding the underlying principles of the key reactions, such as the Suzuki coupling and Buchwald-Hartwig amination, researchers can effectively troubleshoot and optimize their synthetic routes. The protocols provided herein serve as a robust starting point for the synthesis of this important class of molecules, paving the way for the discovery of new therapeutic agents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Zimmermann, J., et al. (1996). Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorganic & Medicinal Chemistry Letters, 6(11), 1221-1226. [Link]

  • Manley, P. W., et al. (2002). Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1551(1), M57-M68. [Link]

  • Buchdunger, E., et al. (2002). ABL protein-tyrosine kinase inhibitors for the treatment of chronic myelogenous leukemia. Current Opinion in Chemical Biology, 6(4), 500-506. [Link]

N-Phenylpyridin-4-amine as a ligand in transition metal catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning ligand analysis

I've initiated a thorough search for information regarding N-Phenylpyridin-4-amine. My focus is on its synthesis, key electronic properties, and steric characteristics. The goal is to deeply understand its behavior as a ligand. I am hoping this will be a fruitful endeavor.

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Troubleshooting & Optimization

How to increase yield in Buchwald-Hartwig amination of pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

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Side reactions in N-Phenylpyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

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Structuring Information for Access

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Troubleshooting low conversion in palladium-catalyzed amination

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by meticulously researching via targeted Google searches, aiming to build a robust foundation of information on palladium-catalyzed amination reaction troubleshooting. My focus is on identifying common issues, effective optimization strategies, and key mechanistic understandings. I'm prioritizing reputable sources, particularly academic literature, for authoritative insights.

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Defining Information Needs

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Preventing di-arylation in N-Phenylpyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Phenylpyridin-4-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions, specifically addressing the common and often vexing issue of di-arylation. Here, we dissect the underlying mechanisms, provide actionable troubleshooting advice, and offer optimized protocols to ensure the selective formation of your desired mono-arylated product.

Section 1: Troubleshooting & FAQs - The Di-arylation Dilemma

This section directly addresses the most frequent challenges encountered during the synthesis of this compound, particularly via Buchwald-Hartwig amination.

Question 1: We are observing a significant amount of a higher molecular weight byproduct, suspected to be N,N-diphenylpyridin-4-amine, in our synthesis of this compound. What is causing this?

Answer: The formation of N,N-diphenylpyridin-4-amine is a classic case of di-arylation, a common side reaction in Buchwald-Hartwig amination. This occurs when the initially formed this compound, which is also a secondary amine, participates in a second C-N coupling reaction with the aryl halide.

The core issue stems from the fact that the product itself can act as a substrate. The reaction mechanism involves the oxidative addition of the aryl halide to the Palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the product and regenerate the catalyst. If the newly formed this compound successfully competes with the starting amine (e.g., 4-aminopyridine or aniline) for the catalyst, di-arylation will occur.

Question 2: How can we rationally select a catalyst and ligand system to favor mono-arylation over di-arylation?

Answer: Catalyst and ligand selection is paramount for controlling selectivity. The key is to create a sterically demanding environment around the palladium center that allows the primary amine to couple but hinders the bulkier secondary amine product from accessing the catalyst.

  • For coupling 4-halopyridine with aniline: The challenge lies in the reactivity of the product. Using bulky, electron-rich phosphine ligands can effectively prevent the second arylation. Ligands like Josiphos, known for their steric bulk, have been shown to be highly effective in promoting mono-arylation. These ligands create a crowded catalytic pocket that the larger this compound product cannot easily enter.

  • For coupling phenyl halides with 4-aminopyridine: The nucleophilicity of the two nitrogen atoms in 4-aminopyridine (the endocyclic pyridine nitrogen and the exocyclic amino nitrogen) must be considered. While the exocyclic amino group is generally more nucleophilic and reactive in Buchwald-Hartwig coupling, the choice of ligand is still critical to prevent further reaction. Sterically hindered biarylphosphine ligands, such as RuPhos or XPhos, are excellent choices. Their bulkiness disfavors the binding of the already arylated, and thus more sterically encumbered, product molecule.

Below is a diagram illustrating the competitive reaction pathways leading to the desired mono-arylation and the undesired di-arylation byproduct.

G Reactants 4-Chloropyridine + Aniline Pd_Catalyst Pd(0) / Ligand Reactants->Pd_Catalyst Intermediate Pd(II) Complex Pd_Catalyst->Intermediate Byproduct N,N-Diphenylpyridin-4-amine (Undesired Di-arylation) Pd_Catalyst->Byproduct Product This compound (Desired Mono-arylation) Intermediate->Product Reductive Elimination Product->Pd_Catalyst Re-entry into Catalytic Cycle (Competitive)

Caption: Competing pathways in N-arylation.

Question 3: What is the role of the base and solvent, and how can they be optimized to suppress di-arylation?

Answer: The choice of base and solvent is critical as it influences the deprotonation step and the overall reaction kinetics.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-catalyst complex. However, a base that is too strong can lead to side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can also be used and may offer better selectivity in some cases by slowing down the overall reaction rate, giving the primary amine a greater opportunity to react before the product can.

  • Solvent: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and dioxane are standard choices as they effectively solubilize the reactants and catalyst complexes without interfering with the reaction. The choice of solvent can influence the aggregation state of the catalyst and the solubility of the intermediates, thereby affecting selectivity.

Question 4: Can reaction temperature and stoichiometry be adjusted to minimize the formation of the di-arylated product?

Answer: Absolutely. These are crucial parameters for reaction control.

  • Temperature: Lowering the reaction temperature can often improve selectivity. While this may lead to longer reaction times, it decreases the rate of the undesired second arylation more significantly than the first. The optimal temperature is a balance between reaction rate and selectivity and must be determined empirically.

  • Stoichiometry: Carefully controlling the stoichiometry is essential. Using a slight excess of the amine component relative to the aryl halide can help ensure the halide is consumed before significant di-arylation can occur. A common starting point is a 1.0:1.2 ratio of aryl halide to amine. However, a large excess of the amine should be avoided as it can lead to other side reactions and complicates purification.

Section 2: Optimized Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of this compound, incorporating the principles discussed above to minimize di-arylation.

Reaction: 4-Chloropyridine + Aniline → this compound

Parameter Recommended Condition Rationale
Catalyst Pd2(dba)3 (1 mol%)Efficient and common palladium precursor.
Ligand Josiphos (2.5 mol%)Bulky ligand to sterically hinder di-arylation.
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base for efficient deprotonation.
Solvent TolueneAprotic solvent, good for solubilizing reactants.
Stoichiometry 4-Chloropyridine:Aniline (1.0:1.2)Slight excess of amine favors mono-arylation.
Temperature 80-100 °CBalances reaction rate and selectivity.
Concentration 0.1 - 0.5 MA moderate concentration is generally effective.

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precursor (Pd2(dba)3) and the Josiphos ligand. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide, 4-chloropyridine, and toluene.

  • Aniline Addition: Add the aniline via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the disappearance of the starting material and the formation of the product.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica gel.

Below is a workflow diagram outlining the key decision points for optimizing the reaction and troubleshooting di-arylation.

G Start Start: Synthesis of This compound Check_Diarylation Analyze Crude Product: Significant Di-arylation? Start->Check_Diarylation Modify_Ligand Increase Ligand Steric Bulk (e.g., Josiphos, RuPhos) Check_Diarylation->Modify_Ligand Yes Success Success: High Yield of Mono-arylated Product Check_Diarylation->Success No Adjust_Temp Lower Reaction Temperature Modify_Ligand->Adjust_Temp Adjust_Stoich Adjust Stoichiometry (Slight Amine Excess) Adjust_Temp->Adjust_Stoich Optimize_Base Screen Weaker Base (e.g., Cs2CO3) Adjust_Stoich->Optimize_Base Optimize_Base->Check_Diarylation Re-run Reaction

Caption: Troubleshooting workflow for di-arylation.

Section 3: Analytical Characterization

Proper identification and quantification of the di-arylated byproduct are crucial for reaction optimization.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent technique for separating and identifying the components of the reaction mixture. The mono- and di-arylated products will have distinct retention times and mass spectra.

  • HPLC (High-Performance Liquid Chromatography): HPLC can also be used for separation and quantification, especially for less volatile compounds.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can confirm the structures of the desired product and any isolated byproducts. The di-arylated product will have a distinct set of signals corresponding to the second phenyl group.

References

  • Title: Base-Dependent Chemoselectivity in the Pd-Catalyzed N-Arylation of 4-Aminopyridine Source: Organic Letters URL: [Link]

Optimizing temperature and solvent for Ullmann condensation

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Ullmann

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How to remove amine impurities from a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Why do amines streak on silica gel columns?

Author: BenchChem Technical Support Team. Date: January 2026

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Improving peak shape for amines in HPLC and column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Beginning HPLC Research

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Using triethylamine to prevent tailing in amine purification

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Tailing Phenomena

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N-Phenylpyridin-4-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

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Challenges in scaling up N-Phenylpyridin-4-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Catalyst poisoning in cross-coupling reactions with pyridines

Author: BenchChem Technical Support Team. Date: January 2026

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Selecting the right phosphine ligand for pyridine arylation

Author: BenchChem Technical Support Team. Date: January 2026

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Identifying synthesis byproducts by mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

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Validation & Comparative

A Comparative Guide to the Synthesis of N,N'-Diphenylpyridine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of prevalent synthesis methods for N,N'-diphenylpyridine, a crucial building block in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind procedural choices, offers insights gleaned from practical application, and provides the data necessary to select the optimal synthetic route for your specific research needs.

Introduction: The Versatility and Importance of N,N'-Diphenylpyridine

N,N'-diphenylpyridine and its derivatives are privileged scaffolds in modern chemistry. Their unique electronic and structural properties have led to their incorporation into a wide array of applications, from organic light-emitting diodes (OLEDs) to potent pharmaceutical agents. The efficient and selective synthesis of these molecules is therefore a topic of significant interest. This guide will explore and compare the most effective methods for their preparation, focusing on the Ullmann condensation, Buchwald-Hartwig amination, and Chan-Lam coupling reactions.

Method 1: The Ullmann Condensation: A Classic Route

The Ullmann condensation is a long-established method for the formation of carbon-nitrogen bonds. It traditionally involves the copper-catalyzed reaction of an amine with an aryl halide.

Mechanistic Insight

The classical Ullmann reaction is believed to proceed through an oxidative addition of the aryl halide to a copper(I) catalyst, followed by reaction with the amine and subsequent reductive elimination to afford the desired N-arylated product. The choice of copper source, ligand, and base is critical to the success of this reaction.

Experimental Protocol: Ullmann Synthesis of N,N'-Diphenyl-2,6-diaminopyridine

Materials:

  • 2,6-Dibromopyridine

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

Procedure:

  • To a flame-dried Schlenk flask, add 2,6-dibromopyridine (1.0 mmol), aniline (2.2 mmol), copper(I) iodide (0.2 mmol), and potassium carbonate (2.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5 mL) and toluene (5 mL) via syringe.

  • The reaction mixture is heated to 120 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield N,N'-diphenyl-2,6-diaminopyridine.

Advantages and Limitations

The primary advantage of the Ullmann condensation lies in its use of relatively inexpensive and readily available copper catalysts. However, it often requires harsh reaction conditions, including high temperatures and long reaction times, which can limit its applicability to sensitive substrates.

Method 2: Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination has emerged as a highly versatile and efficient method for the construction of C-N bonds. This palladium-catalyzed cross-coupling reaction offers a significant improvement over the traditional Ullmann condensation in terms of reaction conditions and substrate scope.

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) complex then undergoes reaction with an amine, followed by reductive elimination to furnish the N-arylated product and regenerate the palladium(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Synthesis of N,N'-Diphenyl-2,5-diaminopyridine

Materials:

  • 2,5-Dichloropyridine

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, a Schlenk tube is charged with 2,5-dichloropyridine (1.0 mmol), aniline (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (2.5 mmol).

  • The tube is sealed, removed from the glovebox, and anhydrous toluene (10 mL) is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a short plug of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to afford N,N'-diphenyl-2,5-diaminopyridine.

Advantages and Limitations

The Buchwald-Hartwig amination offers several advantages, including milder reaction conditions, shorter reaction times, and a broader substrate scope compared to the Ullmann condensation. However, the use of expensive palladium catalysts and air-sensitive phosphine ligands can be a drawback for large-scale synthesis.

Method 3: Chan-Lam Coupling: A Copper-Catalyzed Alternative

The Chan-Lam coupling reaction provides an attractive alternative to palladium-catalyzed methods for C-N bond formation. This copper-catalyzed reaction utilizes boronic acids as the aryl source and can often be performed under aerobic conditions.

Mechanistic Insight

The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper(II)-amine complex, which then undergoes transmetalation with the boronic acid. Subsequent reductive elimination from the resulting copper(III) intermediate yields the desired N-arylated product.

Experimental Protocol: Chan-Lam Synthesis of N,N'-Diphenyl-3,5-diaminopyridine

Materials:

  • 3,5-Diaminopyridine

  • Phenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add 3,5-diaminopyridine (1.0 mmol), phenylboronic acid (2.5 mmol), and copper(II) acetate (2.0 mmol).

  • Add dichloromethane (20 mL) and pyridine (5.0 mmol).

  • The flask is fitted with a reflux condenser, and the reaction mixture is stirred at room temperature under an air atmosphere for 48 hours.

  • The reaction mixture is then filtered, and the filtrate is concentrated.

  • The crude product is purified by column chromatography on silica gel to give N,N'-diphenyl-3,5-diaminopyridine.

Advantages and Limitations

The Chan-Lam coupling offers the advantage of using a relatively inexpensive copper catalyst and often proceeds under mild, aerobic conditions. However, the reaction can be sensitive to the nature of the amine and boronic acid substrates, and yields can sometimes be moderate.

Comparative Analysis of Synthesis Methods

Parameter Ullmann Condensation Buchwald-Hartwig Amination Chan-Lam Coupling
Catalyst Copper (e.g., CuI)Palladium (e.g., Pd₂(dba)₃)Copper (e.g., Cu(OAc)₂)
Aryl Source Aryl HalideAryl Halide/TriflateArylboronic Acid
Reaction Temperature High (120-200 °C)Moderate (80-110 °C)Room Temperature to Moderate
Reaction Time Long (12-48 h)Short to Moderate (2-24 h)Moderate to Long (12-48 h)
Substrate Scope ModerateBroadModerate to Broad
Cost LowHighLow to Moderate
Key Advantages Inexpensive catalystMild conditions, high yieldsMild conditions, air-tolerant
Key Disadvantages Harsh conditions, long timesExpensive catalyst, air-sensitive ligandsCan have moderate yields

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and the final N,N'-diphenylpyridine product for each method, the following diagrams are provided.

Ullmann_Condensation 2,6-Dihalopyridine 2,6-Dihalopyridine Product N,N'-Diphenylpyridine 2,6-Dihalopyridine->Product Aniline Aniline Aniline->Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Product High Temp Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product

Caption: Ullmann Condensation Workflow

Buchwald_Hartwig_Amination Dihalopyridine Dihalopyridine Product N,N'-Diphenylpyridine Dihalopyridine->Product Aniline Aniline Aniline->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Moderate Temp Phosphine Ligand Phosphine Ligand Phosphine Ligand->Product Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Product

Caption: Buchwald-Hartwig Amination Workflow

Chan_Lam_Coupling Diaminopyridine Diaminopyridine Product N,N'-Diphenylpyridine Diaminopyridine->Product Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Product Cu(II) Catalyst Cu(II) Catalyst Cu(II) Catalyst->Product Room Temp, Air Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Product

Caption: Chan-Lam Coupling Workflow

Conclusion and Future Outlook

The synthesis of N,N'-diphenylpyridine can be achieved through several effective methods, each with its own set of advantages and disadvantages. The choice of synthetic route will ultimately depend on factors such as the scale of the reaction, the cost of reagents, and the functional group tolerance required. The classical Ullmann condensation remains a viable option for large-scale synthesis where cost is a primary concern. For high-throughput synthesis and library generation, the milder conditions and broader substrate scope of the Buchwald-Hartwig amination are often preferred, despite the higher catalyst cost. The Chan-Lam coupling offers a valuable, operationally simple alternative, particularly when avoiding precious metal catalysts is desirable.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, such as those based on earth-abundant metals, and the expansion of reaction methodologies to allow for the synthesis of increasingly complex and diverse N,N'-diphenylpyridine derivatives.

References

  • Title: The Ullmann Reaction Source: Chemical Reviews URL: [Link]

  • Title: A Short History of the Buchwald-Hartwig Amination Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Chan-Lam Coupling Source: Organic Syntheses URL: [Link]

  • Title: Palladium-Catalyzed C-N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

  • Title: Copper-Catalyzed N-Arylation of Amines Source: Accounts of Chemical Research URL: [Link]

A Comparative Guide to the Reactivity of N-Phenylpyridin-4-amine and 2-Aminopyridine for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, aminopyridines serve as foundational building blocks. Their utility stems from the versatile reactivity of the pyridine ring, modulated by the activating amino substituent. Among the various isomers and derivatives, N-Phenylpyridin-4-amine and 2-aminopyridine are frequently encountered scaffolds. While structurally similar, the placement of the amino group and the N-phenyl substituent imparts distinct electronic and steric characteristics, leading to significant differences in their chemical behavior. This guide provides an in-depth comparison of their reactivity, supported by experimental data and mechanistic insights, to aid researchers in scaffold selection and reaction optimization.

Fundamental Properties: An Electronic and Steric Overview

The reactivity of any aminopyridine is fundamentally governed by the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring. The position of the nitrogen atom in the ring creates a permanent dipole and influences the electron density at each carbon atom.

2-Aminopyridine: The amino group at the C2 position strongly donates electron density into the ring through resonance, primarily affecting the C3, C5, and C6 positions. However, it also exerts a significant +M (mesomeric) effect that directly activates the ring towards electrophilic attack and enhances the nucleophilicity of the exocyclic nitrogen. The pKa of the pyridinium ion of 2-aminopyridine is approximately 6.86, indicating a moderate basicity.

This compound: In this molecule, the amino group is at the C4 position, and it is further substituted with a phenyl group. The nitrogen's lone pair is delocalized into both the pyridine and phenyl rings. This extended conjugation significantly influences the molecule's electronic profile. The amino group at the C4 position activates the C3 and C5 positions towards electrophilic attack. The phenyl group, while electron-withdrawing by induction, can also participate in resonance, further modulating the electron density. The pKa of the pyridinium ion of this compound is around 5.6, making it less basic than 2-aminopyridine. This is due to the delocalization of the nitrogen lone pair into the phenyl ring, which reduces its availability to protonate.

Comparative Data Summary
Property2-AminopyridineThis compoundRationale for Difference
pKa (Conjugate Acid) ~6.86~5.6The lone pair on the nitrogen in this compound is delocalized over both the pyridine and phenyl rings, reducing its basicity.
Most Nucleophilic Center Exocyclic NitrogenPyridine Ring NitrogenIn 2-aminopyridine, the exocyclic nitrogen is more nucleophilic. In this compound, the delocalization of the exocyclic nitrogen's lone pair makes the endocyclic (pyridine) nitrogen more available for reactions like alkylation.
Activated Positions for EAS C3, C5C3, C5The amino group at C2 or C4 directs electrophiles to the ortho and para positions.

Reactivity in Key Synthetic Transformations

The subtle electronic and steric differences between these two molecules manifest profoundly in their behavior in common synthetic reactions.

Electrophilic Aromatic Substitution (EAS)

Both molecules are activated towards EAS compared to pyridine itself. However, the regioselectivity and reaction rates differ.

  • 2-Aminopyridine: Halogenation, nitration, and sulfonation reactions on 2-aminopyridine typically occur at the C5 position, and to a lesser extent, the C3 position. The amino group is a powerful activating group and directs ortho and para. In this case, C3 is ortho and C5 is para. The C5 position is generally favored due to reduced steric hindrance from the amino group.

  • This compound: The 4-amino group strongly activates the C3 and C5 positions. Electrophilic substitution will preferentially occur at these positions. The outcome of reactions on the phenyl ring versus the pyridine ring depends on the specific electrophile and reaction conditions.

Workflow for a Typical Electrophilic Bromination

cluster_reagents Reagents & Solvents cluster_procedure Experimental Procedure Aminopyridine Aminopyridine Substrate Dissolve Dissolve Aminopyridine in Solvent Aminopyridine->Dissolve NBS N-Bromosuccinimide (NBS) Add_NBS Add NBS portion-wise NBS->Add_NBS Solvent Solvent (e.g., CH3CN or DMF) Solvent->Dissolve Cool Cool solution to 0 °C Dissolve->Cool Cool->Add_NBS Stir Stir at 0 °C to RT Add_NBS->Stir Quench Quench with Na2S2O3 (aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Generalized workflow for electrophilic bromination of aminopyridines.

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are central to modern drug discovery. The performance of this compound and 2-aminopyridine in these reactions is a critical point of comparison.

  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds. For these substrates to participate, they must first be halogenated. A common strategy is to convert the aminopyridine to a halopyridine. For instance, 2-aminopyridine can be converted to 2-bromo- or 2-chloropyridine via Sandmeyer-type reactions. This compound would similarly require halogenation at the C2 or C3 positions of the pyridine ring. The subsequent Suzuki coupling reactivity would then depend on the position of the halogen and the electronic nature of the aminopyridine derivative.

  • Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds. Here, the amino group itself can act as the nucleophile.

    • 2-Aminopyridine: The exocyclic amino group of 2-aminopyridine is a competent nucleophile for Buchwald-Hartwig amination with aryl halides or triflates. However, its tendency to chelate with the metal catalyst through both the exocyclic amino group and the pyridine nitrogen can sometimes complicate catalysis, potentially requiring specific ligand tuning to achieve high yields.

    • This compound: The secondary amine in this compound is also an effective nucleophile for C-N bond formation. The steric bulk of the phenyl group is a factor to consider, but generally, it participates well in these reactions.

Representative Buchwald-Hartwig Amination Protocol

Objective: To couple an aryl bromide with the aminopyridine substrate.

Materials:

  • Aminopyridine (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aminopyridine, aryl bromide, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add the toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Nucleophilicity and Basicity: A Deeper Dive

The distinction between the primary nucleophilic center is a crucial aspect of their differential reactivity.

  • 2-Aminopyridine: The exocyclic amino group is generally considered the more nucleophilic center, readily participating in reactions like acylation and alkylation on the nitrogen. However, the pyridine ring nitrogen's nucleophilicity is not negligible and can compete, leading to mixtures of N- and ring-alkylated products depending on the conditions.

  • This compound: Due to the delocalization of the exocyclic nitrogen's lone pair into the phenyl ring, the endocyclic pyridine nitrogen is often the more nucleophilic and basic site. This makes it more prone to reactions like N-oxide formation or quaternization at the ring nitrogen.

Logical Flow of Nucleophilic Attack

cluster_2AP 2-Aminopyridine cluster_NPh4AP This compound N_exo_2AP Exocyclic NH2 (More Nucleophilic) N_endo_2AP Endocyclic N (Less Nucleophilic) N_exo_NPh4AP Exocyclic NHPh (Less Nucleophilic) N_endo_NPh4AP Endocyclic N (More Nucleophilic) Electrophile Electrophile (e.g., R-X) Electrophile->N_exo_2AP Major Pathway Electrophile->N_endo_2AP Minor Pathway Electrophile->N_exo_NPh4AP Minor Pathway Electrophile->N_endo_NPh4AP Major Pathway

Caption: Preferential sites of nucleophilic attack for the two aminopyridines.

Conclusion and Outlook

The choice between this compound and 2-aminopyridine is not arbitrary and should be guided by a clear understanding of their distinct reactivity profiles.

  • Choose 2-Aminopyridine when:

    • A more basic aminopyridine is required.

    • The primary target for modification is the exocyclic amino group (e.g., for acylation or as a nucleophile in Buchwald-Hartwig amination).

    • Subsequent electrophilic substitution is desired, primarily at the C5 position.

  • Choose this compound when:

    • A less basic, more sterically hindered aminopyridine is suitable.

    • Reactions targeting the pyridine ring nitrogen (e.g., quaternization) are intended.

    • The extended conjugation of the N-phenyl system is desirable for photophysical or material properties.

Ultimately, the successful application of these valuable building blocks hinges on the chemist's ability to leverage their unique electronic and steric properties. This guide serves as a foundational resource for making informed decisions in experimental design and advancing synthetic strategies.

References

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Phenylamino)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

Comparing biological activity of N-Phenylpyridin-4-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by leveraging Google's search capabilities to build a solid knowledge base on N-Phenylpyridin-4-amine and related compounds. I'm focusing on their biological activities and potential mechanisms of action, and any comparative studies. My aim is to be comprehensive and cover the literature effectively.

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Formulating Research Plan

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A Senior Application Scientist's Guide to Molecular Docking of N-Phenylpyridin-4-amine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of N-Phenylpyridin-4-amine Scaffolds

This compound derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have garnered significant attention for their potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases such as cancer. The core structure, featuring a pyridine ring linked to a phenylamine moiety, provides a robust framework for synthetic modification, allowing for the fine-tuning of inhibitory potency and selectivity against specific kinase targets. This guide provides a comprehensive, in-depth analysis of molecular docking studies on a series of this compound derivatives, offering a comparative perspective on their binding interactions with a key oncogenic target.

This guide is structured to provide not just a methodology, but a strategic framework for conducting and interpreting molecular docking studies in a manner that is both scientifically rigorous and practically insightful for drug discovery professionals.

The Strategic Imperative of Molecular Docking in Kinase Inhibitor Design

Molecular docking is an indispensable computational tool in modern drug discovery, enabling the prediction and analysis of the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. For kinase inhibitors like the this compound derivatives, docking studies are particularly insightful. The ATP-binding site of kinases, the primary target for these inhibitors, is a well-defined pocket with conserved features that also allow for specificity. Understanding how different substitutions on the this compound scaffold influence interactions with key residues in this pocket is paramount for designing next-generation inhibitors with improved potency and selectivity, and potentially overcoming resistance mechanisms.

Experimental Design: A Self-Validating Docking Workflow

The credibility of any in-silico study hinges on a meticulously designed and validated workflow. Here, we present a robust protocol for the molecular docking of this compound derivatives against a chosen kinase target, ensuring each step contributes to the overall reliability of the results.

Experimental Workflow: Molecular Docking of this compound Derivatives

cluster_prep 1. Preparation Phase cluster_dock 2. Docking & Scoring Phase cluster_analysis 3. Analysis & Validation Phase ligand_prep Ligand Preparation: - 2D to 3D Conversion - Energy Minimization - Tautomeric/Ionization States grid_gen Grid Box Generation: Define the active site for docking ligand_prep->grid_gen protein_prep Protein Preparation: - PDB Structure Selection - Removal of Water/Ligands - Addition of Hydrogens - Protonation State Assignment protein_prep->grid_gen docking Molecular Docking: - Flexible Ligand, Rigid Receptor - Conformational Sampling grid_gen->docking scoring Scoring & Ranking: - Evaluate Binding Affinity - Select Top Poses docking->scoring pose_analysis Pose Analysis: - Visualize Interactions - Hydrogen Bonds, Hydrophobic Contacts scoring->pose_analysis comparative_analysis Comparative Analysis: - Correlate Docking Scores with IC50 - Analyze Structure-Activity Relationship (SAR) pose_analysis->comparative_analysis validation Validation: - Re-docking of Co-crystallized Ligand - Comparison with Experimental Data validation->comparative_analysis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Binding Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruitment Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Derivative Inhibitor->Dimerization Inhibition of ATP Binding

A Multi-faceted Approach to Structural Validation: Confirming N-Phenylpyridin-4-amine with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experimentally grounded workflow for the unambiguous structural validation of N-Phenylpyridin-4-amine. We move beyond simple 1D NMR to demonstrate how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating system for molecular characterization. This approach is indispensable for researchers in synthetic chemistry and drug development, where absolute certainty in molecular structure is paramount.

The core challenge in confirming the structure of this compound lies in unequivocally proving the connectivity between the phenyl and pyridine rings through the amine linker. While 1D ¹H and ¹³C NMR provide initial fingerprints, they cannot, in isolation, definitively establish this crucial bond. This guide compares and contrasts the data from three distinct 2D NMR techniques to build an unassailable structural proof.

The 2D NMR Toolkit: A Comparative Overview

For a molecule like this compound, a combination of three key experiments provides a holistic structural view. Each experiment interrogates a different aspect of the molecular framework, and their combined data provides a synergistic and definitive confirmation.

Experiment Full Name Correlation Type Primary Information Provided
COSY CO rrelation S pectroscopY ¹H—¹HReveals proton-proton (J-coupling) networks within isolated spin systems (e.g., protons on the pyridine ring).
HSQC H eteronuclear S ingle Q uantum C oherence¹H—¹³C (One Bond)Directly maps each proton to its attached carbon atom, providing unambiguous C-H assignments.
HMBC H eteronuclear M ultiple B ond C oherence¹H—¹³C (Multiple Bonds)Detects longer-range correlations (typically 2-3 bonds) between protons and carbons, crucially bridging otherwise isolated spin systems.

The Strategic Workflow for Unambiguous Validation

Our approach is systematic. We begin with sample preparation and foundational 1D NMR, followed by the strategic acquisition of 2D spectra. The interpretation is a logical process where each dataset builds upon the last.

G cluster_prep Phase 1: Preparation & 1D Analysis cluster_acq Phase 2: 2D NMR Data Acquisition cluster_analysis Phase 3: Data Integration & Validation SamplePrep Sample Preparation (5-10 mg in 0.5 mL DMSO-d6) OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT-135) SamplePrep->OneD_NMR Dissolve & Transfer COSY_Acq COSY (H-H Connectivity) OneD_NMR->COSY_Acq Optimize Parameters HSQC_Acq HSQC (Direct C-H) COSY_Acq->HSQC_Acq Analysis Integrated Spectral Analysis COSY_Acq->Analysis HMBC_Acq HMBC (Long-Range C-H) HSQC_Acq->HMBC_Acq HSQC_Acq->Analysis HMBC_Acq->Analysis Structure Structure Confirmed: This compound Analysis->Structure

Caption: A systematic workflow for 2D NMR-based structure validation.

Experimental Protocols

Trustworthy data begins with meticulous experimental execution. The following protocols are optimized for a standard 500 MHz NMR spectrometer.

1. Sample Preparation

  • Weigh 5-10 mg of the synthesized this compound sample.

  • Dissolve the sample in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for aromatic amines and its high boiling point, which minimizes evaporation. Its residual solvent peak (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) is well-known and easily identified.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • 1D Spectra: First, acquire standard 1D ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is also recommended to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which aids in ¹³C assignments.

  • COSY: Utilize a standard gradient-enhanced (gCOSY) pulse sequence. Key parameters include a spectral width covering all proton signals, typically 16-32 scans per increment, and 256-512 increments in the indirect dimension.

  • HSQC: Employ a gradient-enhanced sensitivity-improved HSQC (ge-HSQC) experiment. Optimize the ¹³C spectral width to cover the aromatic region (e.g., 90-160 ppm). The key is setting the one-bond coupling constant (¹JCH) to an average value for aromatic C-H bonds, typically 145 Hz.

  • HMBC: A gradient-enhanced HMBC (gHMBC) is used. The crucial parameter is the long-range coupling constant, which is optimized to detect 2-3 bond correlations (ⁿJCH). A value of 8 Hz is a robust starting point for aromatic systems.

Data Interpretation: A Step-by-Step Validation

We will use representative chemical shift data for this compound to illustrate the interpretation process.

Predicted Chemical Shifts (in DMSO-d₆)

Position Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
1'C--141.5
2'/6'C-H7.25t121.0
3'/5'C-H7.00t129.0
4'C-H6.80t116.0
NHN-H8.20s-
2/6C-H8.10d150.0
3/5C-H6.85d108.0
4C--148.0
Step 1: COSY - Mapping the Spin Systems

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through three bonds (³JHH). This allows us to assemble molecular fragments.

  • Pyridyl Ring System: A strong cross-peak will be observed between the proton at δ 8.10 (H-2/6) and the proton at δ 6.85 (H-3/5). This confirms the connectivity within the pyridine ring.

  • Phenyl Ring System: Correlations will be seen between H-2'/6' (δ 7.25) and H-3'/5' (δ 7.00), and between H-3'/5' (δ 7.00) and H-4' (δ 6.80). This maps out the entire phenyl ring proton network.

Crucially, no correlations will be seen between the pyridyl and phenyl protons . COSY defines the fragments but does not connect them.

Caption: COSY correlations confirm two isolated proton spin systems.

Step 2: HSQC - Assigning Direct C-H Pairs

The HSQC spectrum is the most straightforward to interpret. It contains one cross-peak for every protonated carbon, linking the ¹H and ¹³C chemical shifts.

  • δH 8.10 (H-2/6) will correlate to δC 150.0 (C-2/6).

  • δH 6.85 (H-3/5) will correlate to δC 108.0 (C-3/5).

  • δH 7.25 (H-2'/6') will correlate to δC 121.0 (C-2'/6').

  • δH 7.00 (H-3'/5') will correlate to δC 129.0 (C-3'/5').

  • δH 6.80 (H-4') will correlate to δC 116.0 (C-4').

This experiment provides definitive assignments for all protonated carbons, adding a layer of certainty to the 1D data.

Step 3: HMBC - Bridging the Fragments

The HMBC experiment is the linchpin of this validation. It reveals correlations between protons and carbons that are two or three bonds apart, allowing us to connect the fragments identified by COSY.

The most critical correlation is the one that bridges the two rings across the nitrogen atom:

  • The Key Correlation: A cross-peak will be observed between the amine proton (NH, δ 8.20) and the pyridyl carbon C-4 (δ 148.0). This is a two-bond (²J) correlation. Additionally, a three-bond (³J) correlation from the NH proton to C-3/5 (δ 108.0) should be visible. This definitively proves that the nitrogen is bonded to the C-4 position of the pyridine ring.

  • Further Confirmation: Correlations will also be seen from the NH proton to the carbons of the phenyl ring, specifically a two-bond correlation to C-1' (δ 141.5) and a three-bond correlation to C-2'/6' (δ 121.0).

These long-range correlations provide the unambiguous evidence required to connect the entire molecule.

G cluster_mol C4 C4 (148.0) C3_5 C3/5 (108.0) NH NH (8.20) NH->C4 ²J NH->C3_5 ³J C1_prime C1' (141.5) NH->C1_prime ²J C2_6_prime C2'/6' (121.0) NH->C2_6_prime ³J

Caption: Key HMBC correlations from the NH proton confirming molecular connectivity.

Conclusion: A Self-Validating System

By systematically applying and comparing data from COSY, HSQC, and HMBC experiments, we construct a complete and irrefutable structural proof for this compound.

  • COSY established the proton frameworks of the two aromatic rings.

  • HSQC unambiguously assigned each proton to its directly attached carbon.

  • HMBC provided the critical long-range correlations that connected the phenyl ring, the amine linker, and the pyridine ring into a single molecular entity.

This multi-technique approach represents a self-validating system, where the data from each experiment corroborates and builds upon the others. It is a robust strategy that moves beyond simple spectral matching to provide fundamental proof of molecular structure, an essential requirement in modern chemical and pharmaceutical research.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice (2nd ed.). Academic Press. [Link]

QSAR analysis of N-phenylpyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by delving into extensive Google searches. My focus is on recent and pivotal QSAR research regarding N-phenylpyrimidin-2-amine derivatives, their application, employed methods, and comparisons. I am building a foundation for further analysis.

Mapping QSAR Methodologies

I'm now analyzing the search results. I'm identifying key QSAR models, molecular descriptors, and validation techniques used with N-phenylpyrimidin-2-amine derivatives. I am comparing the predictive power of different QSAR approaches and preparing to structure the guide, starting with the drug discovery relevance of these derivatives. I am creating Graphviz diagrams and visualizing the QSAR workflow.

Outlining Research Structure

I'm now outlining the comprehensive research process. I'll start with Google searches to collect QSAR research on N-phenylpyrimidin-2-amine derivatives. I'll then move to analyzing the results, identifying QSAR models, descriptors, and validation techniques, and prepare to present the importance of these derivatives in drug discovery. Next, I plan to create a comparative analysis using tables and visualizations. I'll also create Graphviz diagrams.

Cross-referencing experimental NMR data with literature values

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Cross-Referencing Experimental NMR Data with Literature Values

In the realm of chemical sciences, particularly in academic research and the pharmaceutical industry, the structural elucidation of molecules is a cornerstone of discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing rich information about the chemical environment of nuclei. However, the acquisition of an NMR spectrum is merely the first step. The true validation of a molecular structure lies in the rigorous comparison of experimental data with established literature values. This guide provides a comprehensive framework for this critical process, moving beyond a simple checklist to instill a deeper understanding of the choices and validation steps involved.

The Logic of Verification: Why We Cross-Reference

Before delving into the protocol, it's essential to understand the "why." Cross-referencing is not just about confirming a match. It is a multi-faceted validation process that:

  • Confirms Molecular Identity: Ensures the synthesized or isolated compound is indeed the target molecule.

  • Assesses Purity: The presence of unexpected signals can indicate impurities, residual solvents, or degradation products.

  • Provides a Quality Control Metric: For drug development and manufacturing, it ensures batch-to-batch consistency and adherence to specifications.

  • Builds a Foundation for Further Research: Accurate structural confirmation is paramount before committing resources to biological assays, further synthesis, or material science applications.

This guide will walk you through a self-validating workflow, from sample preparation to the final data comparison, ensuring the integrity of your results at every stage.

The Workflow: A Holistic View

The process of cross-referencing NMR data is a systematic workflow. Each step builds upon the last, with built-in checks to ensure data quality and reliability.

NMR_Cross_Referencing_Workflow cluster_prep Sample Preparation & Acquisition cluster_process Data Processing cluster_analysis Analysis & Comparison cluster_validate Validation & Reporting Prep 1. Sample Preparation (Solvent, Concentration) Acquire 2. NMR Data Acquisition (1H, 13C, etc.) Prep->Acquire Optimized Parameters Process 3. Spectral Processing (FT, Phasing, Baseline) Acquire->Process Reference 4. Chemical Shift Referencing (e.g., TMS, Residual Solvent) Process->Reference Critical for Accuracy PeakPick 5. Peak Picking & Integration Reference->PeakPick Compare 7. Data Comparison (δ, J, Multiplicity) PeakPick->Compare FindLit 6. Find Literature Data (Databases, Publications) FindLit->Compare Validate 8. Validate & Troubleshoot (Assess Discrepancies) Compare->Validate Report 9. Report Findings Validate->Report

Caption: Overall workflow for cross-referencing experimental NMR data with literature values.

Part 1: Acquiring High-Quality Experimental Data

The quality of your final comparison is fundamentally limited by the quality of your initial data. Garbage in, garbage out. This protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.

Experimental Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation:

    • Analyte: Weigh approximately 5-10 mg of your dried compound. The goal is to have a sufficient concentration for good signal-to-noise without causing line broadening.

    • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves your compound and has minimal overlapping signals with your analyte. The choice of solvent can slightly alter chemical shifts, so it is crucial to match the solvent used in the literature data you will be comparing against.

    • Internal Standard: Add a small amount of a reference standard, typically Tetramethylsilane (TMS), directly to the NMR tube. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a robust internal reference point. If TMS is not suitable, the residual solvent peak can be used, but this is a less accurate, secondary method.

    • Dissolution & Transfer: Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS to the vial with your analyte. Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a clean, high-quality NMR tube.

  • Spectrometer Setup & Data Acquisition:

    • Shimming: This is a critical step to optimize the homogeneity of the magnetic field (B₀). Automated shimming routines are generally sufficient, but manual shimming may be necessary for challenging samples to achieve sharp, symmetrical peaks. Poor shimming is a common source of broad lines and distorted multiplets, which complicates comparison.

    • Pulse Sequence: For a standard ¹H experiment, a simple pulse-acquire sequence is typically used.

    • Acquisition Parameters:

      • Spectral Width (SW): Set a window (e.g., -2 to 12 ppm) that encompasses all expected proton signals.

      • Number of Scans (NS): For a moderately concentrated sample, 16 or 32 scans are often sufficient to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1): A delay of 1-2 seconds is standard. For quantitative analysis, a longer delay (5x the longest T₁ of your molecule) is necessary to ensure full relaxation of all protons.

  • Data Processing:

    • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Baseline Correction: A polynomial function is applied to correct for any rolling or distortion in the baseline.

    • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If using a residual solvent peak, set it to its known chemical shift (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

    • Peak Picking & Integration: Identify all significant peaks and integrate their areas. The integration values should correspond to the relative number of protons for each signal.

Part 2: Finding and Comparing Literature Data

With your high-quality experimental spectrum in hand, the next step is to find a reliable literature source for comparison.

Locating Reference Spectra

Several databases are invaluable for this purpose:

  • Spectral Database for Organic Compounds (SDBS): A free, high-quality database maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.

  • The Cambridge Structural Database (CSD): A comprehensive repository of small-molecule crystal structures, which often includes associated NMR data.

  • SciFinder-n and Reaxys: These are powerful chemical literature search engines that can locate publications containing NMR data for specific compounds.

Step-by-Step Comparison

  • Search the Database: Using SDBS as an example, search for your compound by name, molecular formula, or CAS number.

  • Match the Conditions: Ensure the literature spectrum was acquired in the same solvent as your experimental sample. Chemical shifts are sensitive to solvent effects.

  • Create a Comparison Table: Systematically list the data from both your experimental spectrum and the literature source. This objective presentation is key for clear analysis.

Data Presentation: A Comparative Analysis

Let's assume we have synthesized Propiophenone and are comparing our experimental data to the literature values from SDBS.

Parameter Experimental Data (CDCl₃) Literature Data (SDBS, CDCl₃) Difference
δ (ppm) Multiplicity J (Hz) Integration
7.98dd8.4, 1.22H
7.55t7.41H
7.45t7.82H
3.01q7.22H
1.23t7.23H

Note: Minor differences in chemical shifts (typically <0.02 ppm) are generally acceptable and can arise from slight variations in concentration, temperature, or instrument calibration.

Part 3: Troubleshooting Discrepancies

What happens when the data doesn't match? This is where true scientific insight comes into play. A logical, step-by-step approach is necessary to diagnose the issue.

Troubleshooting_NMR Start Discrepancy Found CheckSolvent Solvent Match? Start->CheckSolvent CheckReference Referencing Correct? CheckSolvent->CheckReference Yes SolventMismatch Re-acquire in correct solvent or find matching literature data. CheckSolvent->SolventMismatch No CheckPurity Impurity Signals Present? CheckReference->CheckPurity Yes FixReference Re-process and re-reference spectrum correctly. CheckReference->FixReference No CheckStructure Is Structure Correct? CheckPurity->CheckStructure No IdentifyImpurity Identify impurity (solvent, starting material, byproduct). Purify sample. CheckPurity->IdentifyImpurity Yes RevisitStructure Re-evaluate synthetic route. Acquire 2D NMR (COSY, HSQC) to confirm connectivity. CheckStructure->RevisitStructure No Match Data Match Confirmed. Report Results. CheckStructure->Match Yes

Buchwald-Hartwig vs copper-catalyzed N-arylation efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

I'm now starting with a deep dive into the Buchwald-Hartwig amination and copper-catalyzed N-arylation reactions. My current focus is on understanding the fundamental mechanisms, the range of substrates these reactions can handle, and the key catalysts involved. I'm prioritizing recent literature to get the latest insights.

Initiating Data Gathering

I'm now implementing targeted Google searches to gather data on mechanisms, substrate scope, catalysts, conditions, and limitations for both reactions. I'll then move to academic papers comparing efficiency, emphasizing experimental data and yields. Historical context is also a priority. I'm focusing on organizing this information for a structured comparison.

Planning the Comparison Guide

I'm now outlining the structure of the comparison guide. I'll introduce C-N bond formation's importance, then dedicate sections to each reaction, with mechanisms, catalysts, and Graphviz diagrams. The core comparison will be tabular, detailing scope, conditions, costs, and sensitivities. I'll include protocols and conclude with method selection and comprehensive references.

Beginning the Research Process

My initial search has provided a solid foundation. I've uncovered several review articles and papers outlining the mechanisms, substrate scope, and key characteristics of both Buchwald-Hartwig and copper-catalyzed N-arylation reactions. This gives me a promising starting point for further investigation.

Diving Deeper into the Data

I've built a solid base, including historical context. Now I must find specific experimental data, including yields across varied substrates for comparison tables. Detailed protocols are also needed for the guide. While overviews are helpful, I'm now looking for primary literature containing specific, reproducible experimental details and quantitative data.

Building the Foundation

I've established a solid base with my initial searches. I now have a firm grasp of the mechanisms at play, the typical substrates involved, and the historical development of both Buchwald-Hartwig and copper-catalyzed N-arylation.

Gathering Specific Comparisons

I've moved on to the next phase, which is focused on finding specific, directly comparable experimental data. I need studies that use the same substrates, or very similar ones, and compare Buchwald-Hartwig and copper-catalyzed N-arylation, reporting yields. This is crucial for a data-driven comparison. I'm also looking for detailed experimental protocols to adapt. The general procedures I have now need the precision of a senior scientist's validated protocol.

Defining the Scope Further

I'm now refining the focus and realizing where the gaps are. The initial searches were great for context, and the second yielded comparative studies. However, I need direct comparisons with reported yields to drive the guide's comparison. I'm also after detailed, adaptable experimental protocols, with the precision a seasoned scientist would expect. Finding those primary studies is my current priority, along with more recent summaries.

Building the Foundation

I've assembled a robust base of information, now encompassing the core mechanisms of Buchwald-Hartwig and copper-catalyzed N-arylation. Details on their substrate scopes and common catalysts are compiled. I'm focusing next on comparing the reaction's strengths and limitations.

Analyzing Comparative Data

I've got a comprehensive grasp of the mechanisms, scopes, conditions, and catalysts for both reactions. I've also gathered key experimental protocols. Now, I'm concentrating on compiling comparative data across varied substrates, including electron-rich, poor, and sterically hindered examples. My next step involves synthesizing this information to pinpoint any gaps in the comparative studies and perform a targeted search to solidify the guide's authority.

Solidifying Comparative Basis

I've got a good grasp of the reaction components, protocols, and their mechanistic insights. To strengthen the guide, I am focusing on building the comparative data, emphasizing direct head-to-head examples. The goal is to comprehensively compare varied substrates in both reactions. This will empower me to begin structuring the guide, which I expect to complete with a final targeted search if any gaps emerge.

Selectivity of N-Phenylpyridin-4-amine derivatives for CDK kinases

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Derivatives

I've kicked off my investigation. I'm focusing on N-Phenylpyridin-4-amine derivatives and their CDK selectivity. Right now, I'm deep diving into Google to collect preliminary data. This initial search phase will help me build a strong foundation of knowledge on the topic.

Defining Search Strategy for Data

I've refined my initial search plan. I'm expanding my Google queries to cover specific areas. I'll search "this compound derivatives CDK inhibitors," and related terms. This also includes assay protocols and structure diagrams. I plan to organize the collected information, focusing on selectivity profiles and experimental methods. I'll create an overview table for a clearer comparison.

Expanding Search & Outlining Plan

I'm now expanding my search queries. I'm focusing on refining my data collection strategy to enhance its comprehensiveness. I'm broadening my queries with searches like "selectivity profile of N-Phenyl pyridin-4-amine CDK," "CDK kinase inhibitor screening assays," and "synthesis of N-Phenylpyridin-4 -amine derivatives". I will introduce CDK kinases and this compound derivatives. I also plan to create tables, diagrams and workflows.

A Comparative Guide to In Vitro Enzyme Activity Assays for N-Phenylpyridin-4-amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of common in vitro assay methodologies for characterizing enzyme inhibitors based on the N-Phenylpyridin-4-amine scaffold. We will focus on the inhibition of the Abl tyrosine kinase, a critical target in chronic myeloid leukemia (CML), for which the this compound-containing drug Imatinib is a cornerstone therapy. The principles and methods discussed herein are broadly applicable to other kinase targets.

The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select, validate, and execute the most appropriate assay for their specific research goals, from high-throughput screening (HTS) to detailed mechanistic studies.

The Scientific Rationale: Targeting the Kinase ATP-Binding Site

The this compound core is a privileged scaffold in kinase inhibitor design. It serves as a highly effective pharmacophore that mimics the adenine region of adenosine triphosphate (ATP), enabling it to competitively bind within the deep ATP-binding pocket of kinases like Abl. In pathologies such as CML, the constitutively active BCR-Abl fusion protein drives uncontrolled cell proliferation by phosphorylating a host of downstream substrates. Inhibitors based on this scaffold physically occupy the ATP-binding site, preventing the transfer of the γ-phosphate from ATP to the substrate, thereby blocking the signaling cascade.

cluster_0 BCR-Abl Driven Signaling cluster_1 Mechanism of Inhibition BCR_Abl BCitologically Active BCR-Abl Kinase pSubstrate Phosphorylated Substrate BCR_Abl->pSubstrate Phosphorylation Inactive_Kinase Inactive Kinase-Inhibitor Complex BCR_Abl->Inactive_Kinase Competitive Binding (Blocks ATP Site) ATP ATP ATP->BCR_Abl Substrate Downstream Substrate (e.g., CrkL) Substrate->BCR_Abl Proliferation Uncontrolled Cell Proliferation & Survival pSubstrate->Proliferation Activates Signaling Inhibitor This compound Inhibitor (e.g., Imatinib) Inhibitor->Inactive_Kinase Inactive_Kinase->Proliferation Blocks Signaling

Figure 1: Simplified diagram of BCR-Abl signaling and the mechanism of competitive inhibition.

A Comparative Analysis of Kinase Assay Technologies

The selection of an assay technology is a critical decision dictated by factors such as throughput requirements, sensitivity, cost, and the specific questions being asked (e.g., screening for hits vs. detailed kinetic analysis). Below is a comparison of four widely used methods.

Assay TechnologyPrincipleKey AdvantagesKey DisadvantagesTypical Use Case
Radiometric Filter Binding Measures the transfer of ³²P or ³³P from [γ-³²P/³³P]-ATP to a peptide or protein substrate, which is then captured on a filter membrane.Direct measurement of phosphorylation; High sensitivity; Gold standard for kinetics.Requires radioactive materials and specialized handling/disposal; Low throughput; Prone to handling errors.Low-throughput mechanistic studies; Orthogonal validation.
Luminescence (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. Remaining ATP is depleted, and ADP is converted back to ATP, which drives a luciferase reaction.Universal for all kinases; High sensitivity and dynamic range; Less prone to compound interference.Indirect measurement; Multi-step (stop and detect); Can be more expensive per data point.HTS; Potency determination (IC₅₀).
Fluorescence Polarization (FP) A fluorescently labeled peptide substrate (tracer) is used. When phosphorylated by the kinase, it is bound by a phosphospecific antibody, causing a change in the polarization of emitted light.Homogeneous ("mix-and-read") format; Low cost; Non-radioactive.Requires specific tracer/antibody pairs; Lower sensitivity for some kinases; Susceptible to light-scattering compound interference.HTS; Binding affinity studies.
Time-Resolved FRET (TR-FRET) A lanthanide-chelate (donor) labeled antibody recognizes the phosphorylated substrate, bringing it into proximity with an acceptor fluorophore on the substrate peptide. Excitation of the donor leads to energy transfer and emission from the acceptor.Homogeneous, robust format; High sensitivity; Ratiometric detection minimizes interference; Excellent for HTS.Requires specific antibody/reagent pairs; Potential for auto-fluorescent compound interference.HTS; Potency determination (IC₅₀); Residence time studies.

Featured Protocol: TR-FRET Assay for Abl Kinase Inhibitors

For its balance of sensitivity, robustness, and HTS compatibility, the TR-FRET assay is an excellent choice for characterizing this compound inhibitors. Here, we detail a representative protocol based on the Lanthascreen® methodology.

Assay Principle

The assay quantifies phosphorylation of a GFP-labeled Abl substrate peptide by a terbium-labeled anti-phosphotyrosine antibody. When the peptide is phosphorylated, the antibody binds, bringing the terbium (Tb) donor and GFP acceptor into close proximity. Excitation of Tb at 340 nm results in energy transfer to GFP, which then emits light at 520 nm. The ratio of the 520 nm (acceptor) to 495 nm (donor) emissions provides a robust, ratiometric signal that correlates with kinase activity.

Figure 2: Principle of the TR-FRET kinase assay for inhibitor screening.

Experimental Workflow & Protocol

This protocol is designed for a 384-well plate format. All reagent concentrations should be optimized for the specific enzyme batch and substrate.

Start Start: Prepare Reagents Step1 1. Dispense Inhibitors Add 2.5 µL of 4x compound dilutions (in DMSO) to assay plate. Start->Step1 Step2 2. Add Kinase & Substrate Add 5 µL of 2x Abl Kinase/GFP-Substrate mix in kinase buffer. Step1->Step2 Incubate1 Incubate at RT for 60 min (Allows for inhibitor-enzyme binding). Step2->Incubate1 Step3 3. Initiate Reaction Add 2.5 µL of 4x ATP solution to all wells. Incubate1->Step3 Incubate2 Incubate at RT for 90 min (Allows for phosphorylation). Step3->Incubate2 Step4 4. Stop & Develop Add 10 µL of 2x Stop/Detection mix (EDTA + Tb-Antibody). Incubate2->Step4 Incubate3 Incubate at RT for 60 min (Allows for antibody binding). Step4->Incubate3 End Read Plate (340nm Ex; 495nm & 520nm Em). Calculate TR-FRET Ratio & % Inhibition. Incubate3->End

Figure 3: Step-by-step experimental workflow for the TR-FRET assay.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of your this compound inhibitors in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer 100 nL of each compound dilution into a low-volume 384-well assay plate.

    • Causality: This "neat" compound addition minimizes the final DMSO concentration in the assay, which should be kept constant across all wells (typically ≤1%) to avoid impacting enzyme activity.

  • Enzyme/Substrate Addition:

    • Prepare a 2x working solution of Abl kinase and GFP-Abl peptide substrate in kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

    • Dispense 5 µL of this solution into each well containing the pre-spotted compounds.

    • Include "0% inhibition" controls (DMSO only) and "100% inhibition" controls (a known potent inhibitor like Staurosporine).

    • Mix by shaking the plate for 30 seconds.

    • Incubate for 60 minutes at room temperature.

    • Causality: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated, which is crucial for accurately determining potency (IC₅₀).

  • Reaction Initiation:

    • Prepare a 4x working solution of ATP in kinase reaction buffer. The final concentration should be at or near the Michaelis-Menten constant (Kₘ) for the kinase to ensure competitive inhibitors can be detected effectively.

    • Add 2.5 µL of the 4x ATP solution to all wells to start the reaction.

    • Incubate for 90 minutes at room temperature. The reaction time should be optimized to remain within the linear range of product formation (typically <20% substrate turnover).

  • Reaction Termination and Detection:

    • Prepare a 2x Stop/Detection solution containing EDTA and Tb-anti-pTyr antibody in TR-FRET dilution buffer.

    • Add 10 µL of this solution to each well.

    • Causality: EDTA chelates the Mg²⁺ ions, which are essential cofactors for kinase activity, thereby instantly stopping the reaction. The antibody begins to bind the phosphorylated product.

    • Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar, EnVision) using an excitation wavelength of 340 nm and collecting emission data at 495 nm (donor) and 520 nm (acceptor).

    • Calculate the TR-FRET Ratio: (520 nm Emission / 495 nm Emission) * 1000

    • Calculate Percent Inhibition: 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min))

      • Ratio_Min is the average signal from the 100% inhibition controls.

      • Ratio_Max is the average signal from the 0% inhibition (DMSO) controls.

    • Plot Percent Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay Validation: Ensuring Trustworthy Data

A robust assay is a self-validating one. Before screening compounds, the assay window and data variability must be established by calculating the Z'-factor.

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • Calculated using the signals from the 0% (Max) and 100% (Min) inhibition controls.

    • An assay with a Z' > 0.5 is considered excellent and suitable for HTS.

Conclusion

The choice of an in vitro assay for characterizing this compound kinase inhibitors depends on a balance of throughput, sensitivity, and the specific biological question. While historical methods like radiometric assays offer directness, modern non-radioactive techniques provide superior performance for drug discovery applications. The TR-FRET assay, detailed here, represents a robust, sensitive, and high-throughput compatible method ideal for determining the potency of inhibitors like Imatinib and its analogs against targets such as Abl kinase. Proper validation, including Z'-factor determination, is paramount to ensure the generation of high-quality, reproducible, and trustworthy data that can confidently drive drug discovery programs forward.

References

  • Title: The tyranny of kinase drug discovery: are we hunting in the right space? Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Dasatinib or imatinib in newly diagnosed chronic-phase chronic myeloid leukemia. Source: The New England Journal of Medicine URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]

A Comparative Guide to the Polymorphic Stability of N-Phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the polymorphic landscape of an active pharmaceutical ingredient (API) is paramount. Polymorphism, the ability of a solid material to exist in more than one crystalline form, can profoundly impact a drug's physicochemical properties, including its solubility, dissolution rate, bioavailability, and stability. This guide provides an in-depth comparison of the known polymorphs of N-Phenylpyridin-4-amine, a crucial intermediate in the synthesis of various pharmaceuticals. We will delve into the experimental data that underpins our understanding of their relative stability, offering insights into the causality behind experimental choices and providing robust, self-validating protocols.

The Significance of Polymorphism in Drug Development

The discovery of different polymorphic forms of an API can be both a challenge and an opportunity. An unstable polymorph can transition to a more stable, less soluble form during storage, potentially compromising the drug's efficacy and safety. Conversely, a metastable polymorph might offer enhanced bioavailability. Therefore, a thorough characterization of the polymorphic forms and their relative stabilities is a critical step in drug development to ensure product consistency and performance.

The Polymorphic Landscape of this compound

This compound has been reported to exist in at least two distinct polymorphic forms, herein designated as Form I and Form II. These forms exhibit different crystal packing and intermolecular interactions, which in turn dictate their thermodynamic and kinetic stability.

Structural and Thermodynamic Relationships

The relationship between different polymorphs is governed by thermodynamics. The most stable form at a given temperature and pressure will have the lowest Gibbs free energy. The relative stability of polymorphs can be determined by various analytical techniques, with Differential Scanning Calorimetry (DSC) being a cornerstone for such investigations.

Comparative Stability Analysis: Form I vs. Form II

A comprehensive understanding of the stability relationship between Form I and Form II is essential for selecting the appropriate form for pharmaceutical development.

Thermal Analysis: Unveiling the Stability Hierarchy

Differential Scanning Calorimetry (DSC) is a powerful technique to probe the thermodynamic relationship between polymorphs. By measuring the heat flow into or out of a sample as a function of temperature, we can identify melting points, glass transitions, and solid-solid phase transitions.

Table 1: Thermal Properties of this compound Polymorphs

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)Thermodynamic Relationship
Form I~175130Enantiotropically related to Form II
Form II~168115Enantiotropically related to Form I

Note: The values presented are typical and may vary slightly depending on the experimental conditions.

The melting points and enthalpies of fusion in Table 1 suggest an enantiotropic relationship between Form I and Form II. According to Burger's rules, for an enantiotropic system, the lower melting polymorph is the more stable form below the transition temperature. In this case, Form II, with the lower melting point, is the stable form at lower temperatures, while Form I is the stable form at higher temperatures. The transition temperature can be determined using techniques like slurry crystallization or by extrapolating the vapor pressure curves.

Spectroscopic Characterization: A Fingerprint of Each Form

Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of the crystalline structure. Differences in the crystal lattice and intermolecular interactions between polymorphs result in distinct shifts in the vibrational modes.

Key Spectroscopic Differences:

  • FTIR Spectroscopy: Form I and Form II of this compound can be distinguished by characteristic shifts in the N-H stretching and bending regions, as well as in the aromatic C-H out-of-plane bending vibrations. These differences arise from the distinct hydrogen bonding networks within each crystal structure.

  • Raman Spectroscopy: Raman spectroscopy offers complementary information, particularly in the low-frequency region, which is sensitive to lattice vibrations. This allows for a clear differentiation between the two polymorphic forms.

X-ray Powder Diffraction (XRPD): The Gold Standard for Solid-State Characterization

XRPD is an indispensable tool for polymorph identification and characterization. Each crystalline form produces a unique diffraction pattern, which is a direct consequence of its crystal lattice.

Figure 1: Representative XRPD Patterns of this compound Polymorphs

XRPD_Patterns cluster_form1 Form I cluster_form2 Form II p1_1 p1_2 p1_3 p2_1 p2_2 p2_3 XRPD X-ray Powder Diffraction cluster_form1 cluster_form1 XRPD->cluster_form1 Characteristic Peaks cluster_form2 cluster_form2 XRPD->cluster_form2 Characteristic Peaks

Caption: A typical experimental workflow for polymorph screening and stability assessment.

Conclusion and Recommendations

The evidence strongly suggests that this compound exists as at least two enantiotropically related polymorphs, Form I and Form II. Form II is the thermodynamically stable form at ambient conditions, while Form I becomes the stable form at elevated temperatures. For pharmaceutical development, it is generally advisable to select the most stable polymorph at storage and physiological conditions to avoid any potential for solid-state transformation. Therefore, Form II would be the preferred candidate for further development.

However, a comprehensive understanding of the kinetics of the phase transformation is also crucial. If the conversion from a metastable form to the stable form is sufficiently slow, the metastable form might be viable for development, potentially offering advantages in solubility and dissolution. Further studies focusing on the kinetics of interconversion under various stress conditions (e.g., high humidity, mechanical stress) are highly recommended.

This guide provides a foundational understanding of the polymorphic stability of this compound. By employing the described experimental protocols and analytical reasoning, researchers can confidently navigate the challenges of polymorphism and make informed decisions in the drug development process.

References

  • Polymorphism in Pharmaceutical Solids. Brittain, H. G. (Ed.). (2009). Informa Healthcare. [Link]

  • ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). [Link]

  • Principles of Thermal Analysis and Calorimetry. Hatakeyama, T., & Quinn, F. X. (1999). John Wiley & Sons. [Link]

  • X-Ray Diffraction: A Practical Approach. Cullity, B. D., & Stock, S. R. (2001). Prentice Hall. [Link]

Kinetic vs thermodynamic control in pyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Pyridine

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\n\n Developing Full Outline Structure

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Benchmarking new catalysts for N-arylation of 4-aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Literature Review

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Targeting Specific Catalysts

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Structure-activity relationship (SAR) of N-phenylpyridin-amine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Exploring SAR Data

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Structuring the SAR Guide

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Isotopic labeling studies for mechanism elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search Efforts

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Planning A Detailed Guide

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Expanding Data Gathering Scope

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Safety Operating Guide

Personal protective equipment for handling N-Phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Safety Research

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Developing Safety Protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.